Monomethyl Auristatin F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C39H65N5O8 |
|---|---|
Molecular Weight |
732.0 g/mol |
IUPAC Name |
2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50) |
InChI Key |
MFRNYXJJRJQHNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to MMAF-Mediated Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin F (MMAF) is a potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) utilized in oncology. Its mechanism of action centers on the inhibition of tubulin polymerization, a crucial process for microtubule formation and, consequently, cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of MMAF's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is fundamental to various cellular processes, most notably the formation of the mitotic spindle during cell division. The auristatin family of synthetic dolastatin 10 analogs, which includes MMAF, exerts its potent cytotoxic effects by interfering with this dynamic process.[1] MMAF's high toxicity makes it unsuitable as a standalone chemotherapeutic agent; however, when conjugated to a monoclonal antibody that targets a tumor-specific antigen, it can be delivered with high precision to cancer cells.[2]
MMAF is structurally similar to Monomethyl auristatin E (MMAE) but possesses a charged C-terminal phenylalanine, which renders it less membrane-permeable and attenuates its cytotoxicity as a free drug compared to MMAE.[3] This property can be advantageous in the context of ADCs, potentially reducing off-target toxicity.
Mechanism of Action: Tubulin Polymerization Inhibition
MMAF functions as a tubulin polymerization inhibitor, disrupting the formation of microtubules.[4] It binds to the vinca domain on β-tubulin, a site distinct from the colchicine and taxane binding sites.[3] This binding event prevents the assembly of tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics has profound consequences for the cell, primarily by arresting the cell cycle at the G2/M phase due to the inability to form a functional mitotic spindle.[4] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.
Quantitative Data
The potency of MMAF is typically characterized by its binding affinity to tubulin and its cytotoxic effect on cancer cells, often expressed as the half-maximal inhibitory concentration (IC50).
Tubulin Binding Affinity
The equilibrium dissociation constant (KD) is a measure of the binding affinity between MMAF and tubulin. A lower KD value indicates a higher binding affinity.
| Compound | K D (nM) | Assay Method |
| FITC-MMAF | 60 ± 3 | Fluorescence Polarization |
Table 1: Binding affinity of a FITC-labeled MMAF analog to free tubulin.[5]
In Vitro Cytotoxicity
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The cytotoxicity of free MMAF has been evaluated in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell leukemia | 450 |
| SKBR3 | Breast cancer | 83 |
| Karpas 299 | Anaplastic large cell lymphoma | 119 |
| H3396 | Breast carcinoma | 105 |
| 786-O | Renal cell carcinoma | 257 |
| Caki-1 | Renal cell carcinoma | 200 |
Table 2: IC50 values of free MMAF in various human cancer cell lines.[3][6]
Signaling Pathways
G2/M Cell Cycle Arrest Pathway
MMAF-induced disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to cell cycle arrest at the G2/M transition. This arrest is primarily mediated by the cyclin B1/Cdc2 (also known as CDK1) complex. Under normal conditions, the activation of the cyclin B1/Cdc2 complex is essential for entry into mitosis.[7] However, in the presence of microtubule-disrupting agents like MMAF, the SAC prevents the activation of the anaphase-promoting complex/cyclosome (APC/C), which in turn prevents the degradation of cyclin B1. This leads to a sustained high level of cyclin B1/Cdc2 activity, which ultimately results in mitotic arrest.[8]
Intrinsic Apoptosis Pathway
Prolonged mitotic arrest induced by MMAF triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8] The disruption of microtubules is thought to generate a stress signal that leads to the activation of pro-apoptotic BH3-only proteins (e.g., Bim, Bid). These proteins then either directly activate Bax and Bak or inhibit the anti-apoptotic Bcl-2 proteins.[9] Activated Bax and Bak oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.[9] Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[10] Activated caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[11]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of MMAF on the polymerization of purified tubulin in vitro. Polymerization is monitored by the increase in turbidity (light scattering) as microtubules form.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
MMAF stock solution (in DMSO)
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare the tubulin polymerization buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol). Keep on ice.
-
Prepare serial dilutions of MMAF in the polymerization buffer. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., nocodazole).
-
On ice, add 10 µL of the MMAF dilutions or controls to the wells of a pre-chilled 96-well plate.
-
Thaw the purified tubulin on ice and dilute to the desired final concentration (e.g., 3 mg/mL) with ice-cold polymerization buffer.
-
Initiate the polymerization reaction by adding 90 µL of the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization.
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in a culture by measuring the reduction of a tetrazolium compound (MTS) to a colored formazan product by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MMAF stock solution (in DMSO)
-
MTS reagent
-
96-well tissue culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the assay period and allow them to adhere overnight.
-
Prepare serial dilutions of MMAF in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the MMAF dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MMAF stock solution (in DMSO)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat with MMAF at various concentrations for the desired duration. Include an untreated control.
-
Harvest the cells (including any floating cells from the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro activity of MMAF.
References
- 1. Constitutive activation of cyclin B1-associated cdc2 kinase overrides p53-mediated G2-M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphorylation of p21 in G2/M Promotes Cyclin B-Cdc2 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAX, BAK, and BOK: A Coming of Age for the BCL-2 Family Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-9 activation and Apaf-1 cleavage by MMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Auristatin F (MMAF): An In-depth Technical Guide to a Potent Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent derived from dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia.[1][2][3] As a powerful mitotic inhibitor, MMAF exerts its cytotoxic effects by disrupting tubulin polymerization, a critical process for cell division.[1][4][5] Due to its high toxicity, MMAF is not used as a standalone therapeutic agent but has emerged as a key payload molecule in the development of antibody-drug conjugates (ADCs).[6][] ADCs leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents like MMAF directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[1][2][8] This technical guide provides a comprehensive overview of MMAF, including its mechanism of action, synthesis and conjugation protocols, and a summary of its preclinical efficacy and toxicity.
Core Concepts: From Dolastatin 10 to a Targeted Warhead
MMAF is a synthetic analogue of dolastatin 10, a natural pentapeptide that exhibits potent cytotoxic activity.[1][9] The development of synthetic analogues like MMAF was driven by the extremely low natural abundance of dolastatin 10.[1] Structurally, MMAF is desmethyl-auristatin F, meaning its N-terminal amino group has a single methyl substituent instead of two.[4] A key structural feature of MMAF is the presence of a charged C-terminal phenylalanine, which distinguishes it from its counterpart, monomethyl auristatin E (MMAE).[1][2] This charged residue reduces the cell permeability of free MMAF, making it less potent than MMAE as a standalone agent but contributing to a more favorable toxicity profile when delivered via an ADC.[][10]
The potency of auristatins, including MMAF, is remarkable, with cytotoxic activity often observed at nanomolar or even picomolar concentrations.[2][] This high potency is a critical attribute for their use as ADC payloads, as only a small fraction of the administered ADC typically reaches the tumor site.[][11]
Mechanism of Action: Disruption of the Microtubule Network
MMAF functions as a potent antimitotic agent by inhibiting tubulin polymerization.[1][4][5] Tubulin is the protein subunit that assembles into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, MMAF disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]
The general mechanism of action for an MMAF-based ADC can be summarized as follows:
-
Targeting and Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where the linker connecting the antibody and MMAF is cleaved by lysosomal enzymes (in the case of cleavable linkers) or the antibody is degraded, releasing the active MMAF payload.
-
Tubulin Inhibition: The released MMAF binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death (apoptosis).
The following diagram illustrates the mechanism of action of an MMAF-based ADC:
Quantitative Data
The following tables summarize the in vitro cytotoxicity of MMAF and MMAF-based ADCs against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Free MMAF
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [5] |
| H3396 | Breast Carcinoma | 105 | [5] |
| 786-O | Renal Cell Carcinoma | 257 | [5] |
| Caki-1 | Renal Cell Carcinoma | 200 | [5] |
| Jurkat | T-cell Leukemia | 450 | [13] |
| SKBR3 | Breast Cancer | 83 | [13] |
Table 2: In Vitro Cytotoxicity (IC50) of MMAF-based ADCs
| ADC | Target Antigen | Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| cAC10-vcMMAE | CD30 | L-82 | Anaplastic Large Cell Lymphoma | 2 | [10] |
| h1F6-vcMMAE | CD70 | L-82 | Anaplastic Large Cell Lymphoma | 55 | [10] |
| cOKT9-vcMMAE | CD71 | L-82 | Anaplastic Large Cell Lymphoma | 10 | [10] |
| EV20/MMAF | HER-3 | HuH7 | Liver Cancer | ~25 nM | [14] |
| EV20/MMAF | PLC/PRF/5 | Liver Cancer | ~70 nM | [14] | |
| Chi-Tn/MMAF | Tn Antigen | LOX | Melanoma | - | [13] |
Experimental Protocols
Synthesis and Conjugation
While a detailed, step-by-step synthesis protocol for MMAF from starting materials is complex and often proprietary, the general approach involves the synthesis of the constituent amino acid derivatives and their sequential coupling. The following diagram provides a high-level overview of a potential synthetic workflow for a drug-linker construct like mc-MMAF.
Protocol for Antibody-MMAF Conjugation (Thiol-based)
This protocol is a representative example for conjugating a maleimide-activated MMAF (mc-MMAF) to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (IgG) in a suitable buffer (e.g., PBS)
-
mc-MMAF
-
Reduction buffer (e.g., 30 mM sodium borate, 100 mM NaCl, pH 8.0)
-
Alkylation buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, pH 6.0)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reduction buffer to a concentration of 5 mg/mL.
-
Reduction of Disulfide Bonds: Add TCEP to the antibody solution at a molar ratio of approximately 1:2.75 (TCEP:antibody). Incubate the mixture at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Buffer Exchange: Adjust the pH of the reduced antibody solution by adding an equal volume of the alkylation buffer.
-
Alkylation (Conjugation): Add mc-MMAF to the reduced antibody solution at a molar ratio of approximately 1:10 (antibody:mc-MMAF). Incubate the reaction on ice for 3 hours.
-
Purification: Remove unreacted mc-MMAF and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
In Vitro Assays
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MMAF or MMAF-ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of MMAF or MMAF-ADC for a specified duration (typically 72-96 hours for tubulin inhibitors).[15][16] Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)
-
MMAF
-
96-well plate
-
Fluorimeter with temperature control
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin, polymerization buffer, GTP, and the fluorescent reporter dye.
-
Compound Addition: Add MMAF at various concentrations to the reaction mixture. Include a control with no compound.
-
Initiation of Polymerization: Transfer the plate to a fluorimeter pre-warmed to 37°C to initiate tubulin polymerization.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the reporter dye incorporates into the polymerizing microtubules.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of MMAF on the rate and extent of tubulin polymerization.
In Vivo Studies
Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of MMAF-ADCs in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line that forms tumors in mice
-
MMAF-ADC and control ADC
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the MMAF-ADC, control ADC, or vehicle to the mice via a suitable route (e.g., intravenous injection) according to a predetermined dosing schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Signaling Pathways
The primary signaling event initiated by MMAF is the disruption of microtubule dynamics, which triggers a cascade of events leading to apoptosis. This is often mediated by the activation of the spindle assembly checkpoint (SAC), which senses improper microtubule attachment to kinetochores and prevents cells from entering anaphase. Prolonged mitotic arrest due to SAC activation can then lead to the activation of the intrinsic apoptotic pathway.
The following diagram illustrates a simplified signaling pathway initiated by MMAF.
Conclusion
This compound has proven to be a highly effective cytotoxic payload for antibody-drug conjugates, with several MMAF-containing ADCs demonstrating significant anti-tumor activity in preclinical and clinical settings. Its potent mechanism of action, involving the disruption of microtubule polymerization, leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The ability to chemically synthesize MMAF and conjugate it to monoclonal antibodies through various linker technologies provides a versatile platform for the development of targeted cancer therapies. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers and drug development professionals working to advance the field of ADCs and bring new, more effective treatments to cancer patients. Further research into novel linker and conjugation strategies, as well as a deeper understanding of the downstream signaling pathways affected by MMAF, will continue to refine and improve the therapeutic potential of this powerful anti-cancer agent.
References
- 1. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Design, synthesis and bioactivity evaluation of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmosaic.com [cellmosaic.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. bicellscientific.com [bicellscientific.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cfmot.de [cfmot.de]
- 12. researchgate.net [researchgate.net]
- 13. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Monomethyl Auristatin F (MMAF): A Technical Guide to its Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent and a derivative of the natural marine product dolastatin 10.[1] As a powerful inhibitor of tubulin polymerization, MMAF disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a crucial payload in the development of antibody-drug conjugates (ADCs).[2][3] This technical guide provides an in-depth overview of the structure, mechanism of action, and biological activity of MMAF. It includes a comprehensive summary of its in vitro and in vivo potency, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows to support researchers in the fields of oncology and drug development.
Structure and Chemical Properties
MMAF, chemically known as (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid, is a synthetic analog of the potent antimitotic agent dolastatin 10.[4][5] It is structurally similar to monomethyl auristatin E (MMAE), with the key difference being the presence of a charged C-terminal phenylalanine residue in MMAF.[][7] This structural modification renders MMAF less membrane permeable, thereby attenuating its cytotoxicity compared to MMAE.[][8] The N-terminal amino group of MMAF possesses only one methyl substituent, distinguishing it from auristatin F.[2][]
Table 1: Chemical Properties of MMAF
| Property | Value | Reference |
| Chemical Formula | C39H65N5O8 | [2][4] |
| Molecular Weight | 731.96 g/mol | [2][4] |
| CAS Number | 745017-94-1 | [2] |
| Solubility | DMSO up to 20 mM | [4][5] |
Mechanism of Action
MMAF exerts its potent cytotoxic effects by inhibiting tubulin polymerization.[2][3] Tubulin is a critical component of microtubules, which are dynamic protein filaments essential for various cellular processes, including the formation of the mitotic spindle during cell division.[9] By binding to tubulin, MMAF disrupts the assembly of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[10]
In the context of ADCs, MMAF is conjugated to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen on the surface of cancer cells.[] This targeted delivery strategy allows for the selective accumulation of the highly toxic MMAF payload within the tumor cells, minimizing systemic toxicity.[11] The linker connecting MMAF to the mAb is a critical component of the ADC design and can be either cleavable or non-cleavable.[12] Cleavable linkers, such as those sensitive to lysosomal proteases like cathepsin B, are designed to release the active MMAF payload once the ADC is internalized into the target cancer cell.[][8] Non-cleavable linkers, on the other hand, release the payload upon degradation of the antibody within the lysosome.[12]
Biological Activity
In Vitro Cytotoxicity
The cytotoxic activity of MMAF has been evaluated against a variety of cancer cell lines. Due to its charged C-terminal phenylalanine, free MMAF generally exhibits lower potency compared to MMAE.[7] However, when delivered as an ADC, MMAF demonstrates potent and specific cytotoxicity against antigen-expressing cancer cells.
Table 2: In Vitro Cytotoxicity of Free MMAF in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [13] |
| H3396 | Breast Carcinoma | 105 | [13] |
| 786-O | Renal Cell Carcinoma | 257 | [13] |
| Caki-1 | Renal Cell Carcinoma | 200 | [13] |
| HeLa | Cervical Cancer | 834 (72h treatment) | [14] |
In Vivo Efficacy
In vivo studies in animal models have demonstrated the potent antitumor activity of MMAF-based ADCs. The efficacy is dependent on several factors, including the target antigen, the linker technology, and the drug-to-antibody ratio (DAR).
Table 3: In Vivo Efficacy and Toxicity of MMAF and MMAF-ADCs
| Compound | Animal Model | Maximum Tolerated Dose (MTD) | Efficacy | Reference |
| MMAF | Mice | >16 mg/kg | - | [13] |
| cAC10-L1-MMAF4 | Mice | 50 mg/kg | Cures and regressions of established xenograft tumors | [12][13] |
| cAC10-L1-MMAF4 | Rats | 15 mg/kg | - | [13] |
| cAC10-L4-MMAF4 | Mice | >150 mg/kg | Equally potent in vivo as cAC10-L1-MMAF | [12][13] |
| cAC10-L4-MMAF4 | Rats | 90 mg/kg | - | [13] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the in vitro cytotoxicity of MMAF or MMAF-ADCs using a tetrazolium-based colorimetric assay (MTT).
Materials:
-
Cancer cell lines (e.g., MCF7, N87)[15]
-
Complete cell culture medium (e.g., 1640 medium)[15]
-
96-well microplates[15]
-
MMAF or MMAF-ADC of interest
-
MTT solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[15]
-
Microplate reader[15]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of medium.[16] Incubate overnight at 37°C with 5% CO2.[16]
-
Compound Treatment: Prepare serial dilutions of the MMAF or MMAF-ADC. Add 50 µL of the diluted compound to the respective wells.[16] Include untreated control wells.
-
Incubation: Incubate the plate for 48-144 hours, depending on the cell line and the payload. For tubulin inhibitors like MMAF, a 72h or 96h incubation is often optimal to observe the delayed cell killing effect.[17]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[15][16]
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight in the dark at 37°C.[15][16]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[16]
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis induced by MMAF or MMAF-ADCs using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with MMAF or MMAF-ADC
-
Annexin V-FITC conjugate[18]
-
Propidium Iodide (PI) solution[18]
-
1X Binding Buffer[18]
-
Flow cytometer[18]
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
In Vivo Efficacy Study
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of an MMAF-ADC in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., NCr nu/nu)[14]
-
Tumor cells that express the target antigen (e.g., HeLa)[14]
-
MMAF-ADC and vehicle control[14]
-
Calipers for tumor measurement[14]
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 75 mm³).[19]
-
Randomization: Randomize mice into treatment and control groups with similar average tumor volumes.[19]
-
Dosing: Administer the MMAF-ADC or vehicle control intravenously or intraperitoneally according to the predetermined dosing schedule.[14]
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.[14]
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
Conclusion
This compound is a highly potent antimitotic agent that has become a cornerstone in the development of antibody-drug conjugates for cancer therapy. Its unique structural features, particularly the charged C-terminal phenylalanine, result in attenuated cytotoxicity as a free drug but potent and specific cell-killing activity when targeted to cancer cells via an ADC. A thorough understanding of its structure, mechanism of action, and biological activity, coupled with robust experimental evaluation, is essential for the successful design and development of next-generation MMAF-based ADCs with improved therapeutic indices. This technical guide provides a comprehensive resource for researchers to advance their work in this promising area of oncology drug development.
References
- 1. Design, synthesis and bioactivity evaluation of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. adcreview.com [adcreview.com]
- 5. adcreview.com [adcreview.com]
- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. youtube.com [youtube.com]
- 10. tirto.id [tirto.id]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
Monomethyl Auristatin F (MMAF): A Technical Guide for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Monomethyl Auristatin F (MMAF)
This compound (MMAF) is a potent synthetic antineoplastic agent and a derivative of the natural product dolastatin 10.[1] It functions as a microtubule inhibitor, disrupting cell division and leading to apoptosis. Due to its high cytotoxicity, MMAF is not used as a standalone therapeutic but has emerged as a critical payload component in the design of antibody-drug conjugates (ADCs).[2] ADCs are a class of targeted therapies that leverage the specificity of a monoclonal antibody to deliver highly potent cytotoxic agents like MMAF directly to cancer cells, thereby minimizing systemic toxicity.[3]
This technical guide provides an in-depth overview of MMAF, its mechanism of action, physicochemical properties, and its application in ADCs. It includes a summary of preclinical and clinical data, detailed experimental protocols, and visualizations to aid researchers and drug development professionals in the advancement of next-generation cancer therapeutics.
Physicochemical Properties of MMAF
MMAF is a synthetic analogue of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia.[1] A key structural feature of MMAF is the presence of a charged C-terminal phenylalanine residue, which distinguishes it from its close analog, Monomethyl Auristatin E (MMAE).[4][5] This charged group renders MMAF less permeable to cell membranes, contributing to its attenuated cytotoxic activity as a free drug compared to MMAE.[6] However, this property can be advantageous in the context of ADCs, potentially reducing off-target toxicity.[7]
Table 1: Physicochemical Properties of this compound (MMAF)
| Property | Value | Reference(s) |
| Chemical Formula | C39H65N5O8 | [8] |
| Molar Mass | 731.98 g/mol | [9] |
| IUPAC Name | (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid | [10] |
| CAS Number | 745017-94-1 | [8] |
| Solubility | Soluble in DMSO (up to 20 mM) | [11] |
Mechanism of Action
MMAF exerts its cytotoxic effect by disrupting the cellular microtubule network, which is essential for various cellular processes, most notably mitosis.[2] The mechanism of action of an MMAF-based ADC can be summarized in the following steps:
-
Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the acidic environment of the lysosome, and in the case of cleavable linkers, lysosomal proteases such as cathepsin B cleave the linker, releasing the active MMAF payload into the cytoplasm.[2][12] For non-cleavable linkers, the antibody is degraded, releasing the MMAF-linker-amino acid adduct.[5]
-
Tubulin Polymerization Inhibition: Once in the cytoplasm, MMAF binds to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules.[10]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing the cell from entering mitosis.[13] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[14]
The G2/M cell cycle arrest induced by microtubule inhibitors like MMAF involves a complex signaling cascade. Disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), which prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins, such as cyclin B1 and securin, for degradation. This leads to an accumulation of cyclin B1 and sustained activity of the cyclin B1/Cdc2 complex, which is a hallmark of mitotic arrest.[9][15] Prolonged arrest ultimately leads to the activation of pro-apoptotic proteins and cell death.
Linker Technologies
The linker is a critical component of an ADC, connecting the antibody to the MMAF payload. It must be stable in systemic circulation to prevent premature drug release and associated toxicity, yet allow for efficient payload release within the target cancer cell. Two main types of linkers are used with MMAF:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific enzymes or conditions present within the tumor microenvironment or inside the cancer cell. A common example is a valine-citrulline (vc) dipeptide linker, which is susceptible to cleavage by lysosomal proteases like cathepsin B.[16] This targeted release mechanism can enhance the therapeutic window of the ADC.
-
Non-cleavable Linkers: These linkers are more stable and release the payload only after the complete degradation of the antibody in the lysosome. A common example is a maleimidocaproyl (mc) linker.[7] The released payload is an MMAF-linker-amino acid adduct. Non-cleavable linkers can offer improved stability and a more predictable pharmacokinetic profile.
The choice of linker technology can significantly impact the efficacy, toxicity, and bystander effect of an MMAF-based ADC.[4]
MMAF-based ADCs in Preclinical and Clinical Development
Several MMAF-based ADCs have been evaluated in preclinical and clinical studies, with some achieving regulatory approval.
Table 2: In Vitro Cytotoxicity (IC50) of MMAF-based ADCs in Cancer Cell Lines
| ADC | Target Antigen | Cancer Type | Cell Line | IC50 (ng/mL) | Reference(s) |
| Belantamab mafodotin | BCMA | Multiple Myeloma | MM.1S | ~10-100 | [17] |
| Multiple Myeloma | H929 | ~10-100 | [17] | ||
| Multiple Myeloma | U266 | >1000 | [17] | ||
| Multiple Myeloma | RPMI-8226 | ~100-1000 | [17] | ||
| Denintuzumab mafodotin (SGN-CD19A) | CD19 | B-cell Lymphoma | Ramos | <1 | [18] |
| B-cell Lymphoma | Daudi | <1 | [18] | ||
| B-cell Lymphoma | Raji | ~1-10 | [19] | ||
| Vorsetuzumab mafodotin (SGN-75) | CD70 | Renal Cell Carcinoma | Caki-1 | 29 | [10] |
Table 3: Preclinical Toxicology of MMAF-based ADCs
| ADC | Animal Model | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference(s) |
| Belantamab mafodotin | Monkey | Not explicitly stated, dose-dependent ocular toxicity observed | Ocular (corneal) toxicity | |
| Denintuzumab mafodotin (SGN-CD19A) | Mouse | 3 mg/kg (weekly for 3 weeks) | Generally well-tolerated at this dose | [8] |
| Monkey | Not reached at 0.5-6 mg/kg q3wk | Ocular (keratopathy) | [3] |
Notable MMAF-based ADCs:
-
Belantamab mafodotin (Blenrep®): This ADC targets B-cell maturation antigen (BCMA) and is approved for the treatment of relapsed or refractory multiple myeloma. It utilizes a non-cleavable maleimidocaproyl linker. A significant adverse effect associated with belantamab mafodotin is ocular toxicity, including keratopathy.
-
Denintuzumab mafodotin (SGN-CD19A): This ADC targets CD19, a B-cell specific marker, and has been investigated for B-cell malignancies. It also employs a non-cleavable linker. Clinical development was discontinued.
-
Vorsetuzumab mafodotin (SGN-75): This ADC targeted CD70 and was evaluated in renal cell carcinoma and non-Hodgkin's lymphoma.[17] Development was discontinued due to toxicity.
Experimental Protocols
ADC Synthesis and Conjugation (Maleimidocaproyl-MMAF)
This protocol describes a general method for conjugating a maleimidocaproyl-MMAF (mc-MMAF) linker-payload to a monoclonal antibody via cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Maleimidocaproyl-MMAF (mc-MMAF) dissolved in a compatible organic solvent (e.g., DMSO).
-
Desalting columns (e.g., Sephadex G-25).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)).
-
Reaction buffers and quenching reagents.
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of TCEP to reduce the interchain disulfide bonds, exposing free thiol groups. The ratio of TCEP to mAb and incubation time should be optimized to achieve the desired drug-to-antibody ratio (DAR).[16]
-
-
Purification:
-
Remove excess TCEP using a desalting column equilibrated with a conjugation buffer.
-
-
Conjugation:
-
Immediately add the mc-MMAF solution to the reduced and purified mAb. The maleimide group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.[7] The reaction is typically carried out at room temperature for a defined period.
-
-
Purification of ADC:
-
Quench the reaction and purify the resulting ADC from unconjugated payload and antibody using SEC or HIC.
-
-
Characterization:
-
Determine the DAR, percentage of unconjugated antibody, and aggregation levels of the purified ADC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell lines (target antigen-positive and negative).
-
Complete cell culture medium.
-
MMAF-based ADC and control antibody.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
-
Treatment:
-
Treat the cells with serial dilutions of the MMAF-ADC, control antibody, and free MMAF. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period that allows for cell-cycle arrest and apoptosis, typically 72-96 hours for tubulin inhibitors like MMAF.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Bystander Killing Effect Assay
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines. The Ag- cell line should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Complete cell culture medium.
-
MMAF-based ADC.
-
96-well plates.
-
Fluorescence microscope or plate reader.
Procedure:
-
Co-culture Seeding:
-
Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at a defined ratio.
-
-
Treatment:
-
Treat the co-culture with the MMAF-ADC.
-
-
Incubation:
-
Incubate the plate for 72-96 hours.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope to observe the viability of the fluorescent Ag- cells.
-
Alternatively, quantify the fluorescence intensity using a plate reader to determine the percentage of viable Ag- cells. A reduction in the number of fluorescent cells in the presence of the ADC and Ag+ cells indicates a bystander effect.[11]
-
In Vivo Efficacy in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor activity of an MMAF-based ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice).[4]
-
Human cancer cell line for tumor implantation.
-
MMAF-based ADC and control antibody.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.[4]
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.[3]
-
-
Treatment Administration:
-
Administer the MMAF-ADC and control antibody to the respective groups via a suitable route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.[3]
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined maximum size or until a defined study endpoint.
-
-
Data Analysis:
-
Compare the tumor growth inhibition in the ADC-treated group to the control group to assess efficacy.
-
Drug-to-Antibody Ratio (DAR) Characterization
The DAR is a critical quality attribute of an ADC as it influences both efficacy and safety. Hydrophobic Interaction Chromatography (HIC) is a widely used technique for determining the DAR.[1]
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of hydrophobic MMAF molecules to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated MMAF molecules will have varying degrees of hydrophobicity and will, therefore, elute at different times from the HIC column.
General HIC Protocol:
-
Column: A column with a hydrophobic stationary phase (e.g., butyl or phenyl) is used.[10]
-
Mobile Phases:
-
Mobile Phase A (high salt): A buffer containing a high concentration of a salt like ammonium sulfate or sodium chloride (e.g., 1-2 M).[2]
-
Mobile Phase B (low salt): The same buffer with no or a very low concentration of salt. It may contain an organic modifier like isopropanol to facilitate the elution of highly hydrophobic species.[11]
-
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.
-
Detection: The eluting species are detected by UV absorbance, typically at 280 nm.
-
Analysis: The resulting chromatogram will show separate peaks corresponding to the antibody with different numbers of conjugated MMAF molecules (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The area of each peak is used to calculate the percentage of each species and the average DAR of the ADC preparation.[2]
Conclusion
This compound has proven to be a valuable payload for the development of antibody-drug conjugates. Its unique physicochemical properties, potent mechanism of action, and versatility with different linker technologies have led to the successful development of approved and investigational ADCs for various cancers. A thorough understanding of its characteristics, along with robust experimental protocols for synthesis, characterization, and evaluation, are essential for the continued advancement of MMAF-based ADCs in the fight against cancer. This technical guide serves as a comprehensive resource for researchers and developers in this exciting and rapidly evolving field.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. agilent.com [agilent.com]
- 3. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. researchgate.net [researchgate.net]
- 8. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE DENINTUZUMAB MAFODOTIN (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical activity of the antibody-drug conjugate denintuzumab mafodotin (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myeloma.org [myeloma.org]
- 15. FDA Approval Summary: Belantamab Mafodotin for Patients with Relapsed or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Belantamab Mafodotin for the Treatment of Multiple Myeloma: An Overview of the Clinical Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Repurposing Carfilzomib as a Promising Drug for Targeted Therapy in Gastric Cancer [mdpi.com]
- 18. targetedonc.com [targetedonc.com]
- 19. researchgate.net [researchgate.net]
The Antimitotic Power of Monomethyl Auristatin F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent that has garnered significant attention in the field of oncology.[1] As a derivative of the natural marine product dolastatin 10, MMAF exerts its powerful cytotoxic effects by disrupting the cellular machinery essential for cell division.[2] This technical guide provides an in-depth exploration of the antimitotic activity of MMAF, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism by which MMAF induces cell death is through the inhibition of tubulin polymerization.[1][3] Tubulin is a globular protein that polymerizes to form microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Microtubules are dynamic structures that undergo constant polymerization and depolymerization, a process essential for the segregation of chromosomes during mitosis.
MMAF binds to the vinca domain of tubulin, preventing its polymerization into microtubules.[4] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis (programmed cell death).[5] The inability of the cell to form a functional mitotic spindle prevents the proper alignment and separation of chromosomes, activating the Spindle Assembly Checkpoint (SAC) and halting cell division.[6][7]
Quantitative Analysis of Antimitotic Activity
The potency of MMAF has been quantified through various in vitro assays, including measurements of its cytotoxic effects on cancer cell lines and its direct inhibition of tubulin polymerization.
Cytotoxicity: IC50 Values in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. The following table summarizes the IC50 values of MMAF in a panel of human cancer cell lines, demonstrating its potent cytotoxic activity across various cancer types.
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [1][3] |
| H3396 | Breast Carcinoma | 105 | [1][3] |
| 786-O | Renal Cell Carcinoma | 257 | [1][3] |
| Caki-1 | Renal Cell Carcinoma | 200 | [1][3] |
| MDAMB435/5T4 | Melanoma | 0.056 | [8] |
| MDAMB361DYT2 | Breast Cancer | 0.166 | [8] |
| MDAMB468 | Breast Cancer | 0.183 | [8] |
| Raji (5T4-) | Burkitt's Lymphoma | 0.449 | [8] |
Tubulin Polymerization Inhibition
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antimitotic activity of MMAF.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of MMAF on cancer cell proliferation and survival.
This assay measures cell viability based on the metabolic activity of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MMAF (dissolved in a suitable solvent, e.g., DMSO)
-
AlamarBlue™ reagent
-
96-well microplates
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MMAF in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the MMAF dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve MMAF) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) at 37°C.[3]
-
Addition of AlamarBlue™: Add AlamarBlue™ reagent to each well at 10% of the culture volume (e.g., 10 µL per 100 µL of medium).
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of MMAF concentration and determine the IC50 value using a non-linear regression curve fit.
This colorimetric assay measures cell viability based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MMAF (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the AlamarBlue™ assay protocol.
-
Incubation: Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours) at 37°C.
-
Addition of MTT: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the AlamarBlue™ assay.[10][11]
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with MMAF.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MMAF (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach overnight. Treat the cells with various concentrations of MMAF for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[2]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them once with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to a concentration of approximately 1 x 10^6 cells/mL.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of MMAF on the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein (e.g., bovine brain tubulin)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (for promoting polymerization)
-
MMAF (at various concentrations)
-
Microplate reader with temperature control (37°C) capable of reading absorbance at 340 nm.
-
96-well, half-area, clear bottom plates
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare a stock solution of MMAF in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: On ice, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and glycerol.
-
Compound Addition: Add the desired concentrations of MMAF or vehicle control to the wells of the pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the tubulin solution to the wells to initiate the polymerization reaction. The final tubulin concentration is typically in the range of 1-3 mg/mL.
-
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C. The increase in absorbance is proportional to the amount of microtubule polymer formed.[12]
-
Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. The inhibitory effect of MMAF can be quantified by comparing the initial rate of polymerization (Vmax) and the maximum polymer mass at steady state between treated and control samples. The IC50 for tubulin polymerization inhibition can be determined by plotting the percentage of inhibition against the logarithm of MMAF concentration.
Signaling Pathways and Logical Relationships
The antimitotic activity of MMAF triggers a cascade of cellular events, beginning with the disruption of microtubule dynamics and culminating in apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 4. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.virginia.edu [med.virginia.edu]
- 6. Expression of Bcl-2-related genes in normal and AML progenitors: changes induced by chemotherapy and retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. scispace.com [scispace.com]
- 12. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Monomethyl Auristatin F (MMAF) in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomethyl auristatin F (MMAF) has emerged as a pivotal cytotoxic agent in the field of oncology, particularly as a payload in antibody-drug conjugates (ADCs). Its potent anti-mitotic activity, coupled with a molecular design that influences its cellular permeability and bystander effect, makes it a subject of intense investigation and clinical development. This technical guide provides an in-depth exploration of MMAF's mechanism of action, its application in ADCs, and the experimental methodologies used to evaluate its efficacy. Detailed protocols, quantitative data from preclinical studies, and visualizations of key biological pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in cancer biology and drug development.
Introduction to this compound (MMAF)
This compound (MMAF) is a synthetic and highly potent antineoplastic agent derived from the natural marine product dolastatin 10.[1][2][3] It functions as a tubulin polymerization inhibitor, disrupting the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][4][5] Due to its high cytotoxicity, MMAF is not suitable for systemic administration as a standalone chemotherapeutic agent.[5] Instead, its therapeutic potential is realized when it is conjugated to a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC), enabling targeted delivery to cancer cells that overexpress a specific antigen.[1][5]
Structurally, MMAF is a pentapeptide analog that differs from its close relative, monomethyl auristatin E (MMAE), by the presence of a C-terminal phenylalanine residue.[2][5] This charged phenylalanine attenuates the cytotoxicity of free MMAF compared to MMAE, likely by impairing its ability to passively diffuse across cell membranes.[6][7] This property of reduced cell permeability makes MMAF-based ADCs highly dependent on target-mediated internalization for their cytotoxic effect and generally results in a reduced "bystander effect" compared to MMAE-based ADCs.[8][9]
Mechanism of Action
The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[4][5] Upon entering a target cancer cell, typically through the internalization of an ADC, MMAF is released from the antibody within the lysosomal compartment.[1][] The free MMAF then binds to the tubulin dimers, preventing their polymerization into microtubules.[3] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[3]
The disruption of microtubule dynamics by MMAF leads to the following key cellular events:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, leading to an arrest of the cell cycle at the G2/M phase.[11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, downstream effectors that execute programmed cell death.[12][13] Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization and the release of cytochrome c.
MMAF in Antibody-Drug Conjugates (ADCs)
The conjugation of MMAF to a monoclonal antibody transforms it into a targeted therapeutic agent. The key components of an MMAF-ADC are the antibody, the linker, and the MMAF payload.
Linker Technology
The linker plays a crucial role in the stability and efficacy of an ADC. It must be stable in systemic circulation to prevent premature release of the toxic payload, but labile enough to release MMAF upon internalization into the target cell.[1][] Linkers used with MMAF can be broadly categorized as cleavable or non-cleavable.
-
Cleavable Linkers: These linkers are designed to be cleaved by enzymes (e.g., cathepsins) that are abundant in the lysosomal compartment of cells. A common example is the valine-citrulline (vc) linker, which is part of the mc-vc-PAB-MMAF construct.[11]
-
Non-cleavable Linkers: These linkers, such as the maleimidocaproyl (mc) linker, result in the release of MMAF with the linker and a portion of the antibody (an amino acid residue) still attached after proteolytic degradation of the antibody in the lysosome.[14] The resulting charged adduct is generally unable to diffuse out of the cell.
Approved and Investigational MMAF-ADCs
Belantamab mafodotin (Blenrep) is a notable example of an FDA-approved ADC that utilizes an MMAF payload with a non-cleavable linker. It targets the B-cell maturation antigen (BCMA) and is used for the treatment of relapsed or refractory multiple myeloma.[15] Numerous other MMAF-based ADCs are currently in preclinical and clinical development for a variety of solid and hematological malignancies.
Experimental Protocols
The evaluation of MMAF-based ADCs involves a series of in vitro and in vivo experiments to determine their potency, specificity, and therapeutic efficacy.
ADC Conjugation (Maleimide-based)
This protocol outlines a general procedure for conjugating a maleimide-functionalized MMAF derivative to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-functionalized MMAF (e.g., mc-MMAF or mc-vc-PAB-MMAF) dissolved in a compatible organic solvent (e.g., DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with EDTA, pH 7.4)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.
-
Antibody Reduction: Add a 5-10 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Conjugation: Immediately add the maleimide-functionalized MMAF solution to the reduced antibody. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to avoid antibody denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Purification: Remove the unreacted drug-linker by size-exclusion chromatography or using a desalting column.
-
Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
Troubleshooting:
-
Low DAR: Incomplete reduction of the antibody or hydrolysis of the maleimide group. Ensure fresh TCEP is used and the pH of the reaction buffer is between 6.5 and 7.5.
-
Aggregation: High DAR or high concentration of organic solvent. Optimize the molar excess of the drug-linker and minimize the final solvent concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (target antigen-positive and -negative)
-
Complete cell culture medium
-
MMAF-ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the MMAF-ADC and control antibody in complete medium. Replace the existing medium in the wells with the treatment solutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the data and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of an MMAF-ADC in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice)
-
Cancer cell line
-
Matrigel (optional)
-
MMAF-ADC, control ADC, and vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the MMAF-ADC, control ADC, or vehicle via an appropriate route (e.g., intravenous injection).
-
Efficacy Assessment: Measure tumor volumes and body weights 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Survival Analysis: Monitor the mice for survival. The endpoint for survival analysis is typically when the tumor reaches a maximum allowable size or when the mice show signs of significant morbidity.
Quantitative Data Presentation
The following tables summarize representative quantitative data for MMAF-based ADCs from various preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of MMAF-ADCs in Various Cancer Cell Lines
| ADC Target | Cell Line | Cancer Type | Linker | IC50 (nM) | Reference |
| BCMA | MM.1S | Multiple Myeloma | Non-cleavable (mc) | 0.23 | [16] |
| BCMA | H929 | Multiple Myeloma | Non-cleavable (mc) | 0.35 | [16] |
| HER2 | SK-BR-3 | Breast Cancer | Cleavable (vc-PAB) | 0.29 | [17] |
| HER2 | NCI-N87 | Gastric Cancer | Cleavable (vc-PAB) | 0.18 | [17] |
| EGFR | A431 | Epidermoid Carcinoma | Cleavable (vc-PAB) | 0.9 | [18] |
| TF | BxPC-3 | Pancreatic Cancer | Cleavable (vc) | 1.15 | [19] |
Table 2: In Vivo Efficacy of MMAF-ADCs in Xenograft Models
| ADC Target | Xenograft Model | Treatment Dose and Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| EGFR | GBM Xenograft | 1 mg/kg, single dose | 93 | [20] |
| HER3 | Breast Cancer Xenograft | Not specified | Tumor regression | [21] |
| Tn Antigen | LOX Melanoma | 4 mg/kg, twice a week | Significant delay in tumor growth | [22] |
| HER2 | JIMT-1 | 3 mg/kg, single dose | ~30 | [23] |
Visualization of Experimental and Logical Workflows
Conclusion
This compound is a powerful cytotoxic agent that has become an integral component in the development of next-generation antibody-drug conjugates for cancer therapy. Its unique properties, including high potency and reduced cell permeability, offer distinct advantages in terms of targeted cell killing and safety profiles. A thorough understanding of its mechanism of action, the nuances of linker technology, and the appropriate experimental methodologies for its evaluation are essential for the continued advancement of MMAF-based therapeutics. This technical guide provides a foundational resource for researchers to design, execute, and interpret studies involving this important class of anticancer agents.
References
- 1. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. adcreview.com [adcreview.com]
- 15. ADC表征 [sigmaaldrich.cn]
- 16. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Antitumor effect of antitissue factor antibody-MMAE conjugate in human pancreatic tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tumor volumes as a predictor of response to the anti-EGFR antibody drug conjugate depatuxizumab mafadotin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Properties of Monomethyl Auristatin F (MMAF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs).
Chemical Properties of this compound (MMAF)
This compound (MMAF) is a synthetic analogue of the natural marine product dolastatin 10.[1] It is a highly potent tubulin polymerization inhibitor, which leads to cell cycle arrest and apoptosis.[2][3] Structurally, MMAF is a pentapeptide with several unusual amino acids.[4]
General and Physicochemical Properties
MMAF's chemical properties are summarized in the table below, compiled from various sources.
| Property | Value | References |
| IUPAC Name | (S)-2-((2R,3R)-3-((S)-1-((3R,4S,5S)-4-((S)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanamido)-3-phenylpropanoic acid | [2][5] |
| Synonyms | MMAF, Monomethylauristatin F | [6][7] |
| CAS Number | 745017-94-1 | [2][7] |
| Molecular Formula | C39H65N5O8 | [2][6][8] |
| Molecular Weight | 731.96 g/mol | [6][8][9] |
| Appearance | White to Off-white Solid | [] |
| Melting Point | >137°C (decomposes) | [] |
| Boiling Point | 896.8 ± 65.0 °C at 760 mmHg (Predicted) | [] |
| Density | 1.116 ± 0.06 g/cm3 (Predicted) | [] |
| XLogP3-AA | 2.1 | [11] |
| Hydrogen Bond Donor Count | 4 | [11] |
| Hydrogen Bond Acceptor Count | 9 |
Solubility
The solubility of MMAF in various solvents is a critical parameter for its handling, formulation, and in vitro studies.
| Solvent | Solubility | References |
| DMSO | Up to 25 mg/mL | [8][12] |
| DMF | 10 mg/mL | [12] |
| Ethanol | 2 mg/mL | [12] |
| Water | Slightly soluble | [][13] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [12] |
Stability
MMAF is a stable molecule, showing no significant degradation in plasma or human liver lysosomal extracts.[4][14] It is recommended to be stored at -20°C for long-term stability, where it can be stable for at least 4 years.[12][15] For short-term storage, 2°C - 8°C is recommended.[9] Solutions of MMAF are noted to be unstable, and freshly prepared solutions are recommended for use.[16]
A study by Park et al. (2019) assessed the stability of MMAF in rat plasma under various conditions as summarized below.[17]
| Stability Condition | Finding |
| Short-term | Stable |
| Long-term | Stable |
| Freeze-thaw cycles | Stable |
| Post-preparative | Stable |
Experimental Protocols
Detailed experimental protocols for the characterization of MMAF are often proprietary. However, based on published literature, general methodologies can be outlined.
Determination of Solubility
A standard protocol to determine the solubility of MMAF in a given solvent would involve:
-
Preparation of a Saturated Solution: Add an excess amount of MMAF solid to a known volume of the solvent of interest (e.g., DMSO, water).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved MMAF using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Stability Assessment in Plasma
The stability of MMAF in plasma can be assessed using the following general procedure:
-
Sample Preparation: Spike a known concentration of MMAF into fresh plasma from the species of interest (e.g., human, rat).
-
Incubation: Incubate the samples at a physiological temperature (37°C) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: At each time point, quench the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant for the remaining concentration of MMAF using a validated LC-MS/MS method.[17][18][19] The degradation of MMAF over time is then calculated.
Visualizations
Mechanism of Action: Tubulin Polymerization Inhibition
MMAF exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[2][3][4]
Caption: MMAF's mechanism of action within a tumor cell.
General Workflow for MMAF-based ADC Development
The development of an antibody-drug conjugate utilizing MMAF involves a series of critical steps, from antibody selection to the final conjugation process.
Caption: Key stages in the development of an MMAF-based ADC.
Reactivity and Linker Chemistry
MMAF is typically conjugated to monoclonal antibodies through a linker attached to its N-terminus.[2] The reactivity of MMAF is centered around this terminal amino group, which allows for the attachment of various linker chemistries.
Commonly used linkers for MMAF include maleimidocaproyl (mc) linkers, which can be non-cleavable, or part of a larger cleavable linker system such as maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PABC).[][21][22] The maleimide group of the linker reacts with the sulfhydryl groups of cysteine residues on the antibody, which are typically exposed after partial reduction of the antibody's interchain disulfide bonds.[21]
The choice of linker technology has a significant impact on the efficacy and toxicity of the resulting ADC.[8][22] Non-cleavable linkers, like maleimidocaproyl, result in the release of a cysteine-linker-MMAF adduct upon lysosomal degradation of the antibody.[22] This adduct is often less cell-permeable, which can contribute to a wider therapeutic window.[22] Cleavable linkers, such as those containing a valine-citrulline dipeptide, are designed to be cleaved by lysosomal proteases like cathepsin B, releasing the MMAF payload inside the target cell.[5][]
Synthesis
The synthesis of MMAF is a complex multi-step process involving peptide couplings of its constituent unusual amino acids.[1][23] The synthesis is typically performed via solid-phase or solution-phase peptide synthesis methodologies. While detailed, step-by-step synthesis protocols are proprietary, the general approach involves the sequential coupling of the protected amino acid building blocks, followed by deprotection and purification.[23]
This guide provides a foundational understanding of the chemical properties of this compound for professionals in the field of drug development. For further in-depth information, consulting the referenced literature is recommended.
References
- 1. Design, synthesis and bioactivity evaluation of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. adcreview.com [adcreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. adcreview.com [adcreview.com]
- 9. biosynth.com [biosynth.com]
- 11. This compound | C39H65N5O8 | CID 10395173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. adooq.com [adooq.com]
- 14. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Pharmacokinetic and Metabolism Studies of this compound via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetic and Metabolism Studies of this compound via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Monomethyl Auristatin F (MMAF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent and a member of the auristatin family of dolastatin 10 analogs.[1][2] It functions as a microtubule-disrupting agent, inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] Due to its high cytotoxicity, MMAF is often utilized as a payload in Antibody-Drug Conjugates (ADCs), which are designed to selectively deliver the cytotoxic agent to cancer cells expressing a specific target antigen.[3][4]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of MMAF and MMAF-conjugated ADCs using common colorimetric and fluorometric assays. The included data and diagrams are intended to serve as a comprehensive resource for researchers in drug development and cancer biology.
Mechanism of Action
MMAF exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules.[2][4] This disruption of the microtubule network is critical for several cellular functions, most notably mitotic spindle formation during cell division. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers the intrinsic pathway of apoptosis.[3]
Data Presentation: In Vitro Cytotoxicity of MMAF and MMAE
The following tables summarize the half-maximal inhibitory concentration (IC50) values of MMAF and its related analogue, Monomethyl Auristatin E (MMAE), in various cancer cell lines. MMAE is structurally similar to MMAF but exhibits greater membrane permeability.[4] This difference in permeability often results in lower IC50 values for MMAE compared to MMAF in vitro.[4]
Table 1: IC50 Values of MMAF in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [4] |
| H3396 | Breast Carcinoma | 105 | [4] |
| 786-O | Renal Cell Carcinoma | 257 | [4] |
| Caki-1 | Renal Cell Carcinoma | 200 | [4] |
| NCI-H929 | Multiple Myeloma | ~11.5 ng/mL | [5] |
| MM.1S | Multiple Myeloma | ~20 ng/mL | [5] |
*Note: IC50 values for J6M0-mcMMAF ADC.
Table 2: IC50 Values of MMAE in Various Cancer Cell Lines for Comparison
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| NCI-H69 | Small Cell Lung Cancer | 0.32 | [6] |
| NCI-H526 | Small Cell Lung Cancer | 5.23 | [6] |
| NCI-H524 | Small Cell Lung Cancer | 19.24 | [6] |
| BxPC-3 | Pancreatic Cancer | 0.97 | [7] |
| PSN-1 | Pancreatic Cancer | 0.99 | [7] |
| Capan-1 | Pancreatic Cancer | 1.10 | [7] |
| Panc-1 | Pancreatic Cancer | 1.16 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~23-59 pM (as DDC) | |
| PANC-1 | Pancreatic Cancer | ~23-59 pM (as DDC) |
Experimental Protocols
Accurate determination of cytotoxicity is crucial for evaluating the potency of MMAF and its conjugates. Below are detailed protocols for three common in vitro cytotoxicity assays. It is important to note that for tubulin inhibitors like MMAF, an incubation period of 72 to 96 hours is often recommended to allow for cell-cycle arrest and subsequent delayed cell killing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
MMAF or MMAF-ADC
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only for blank controls.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MMAF or MMAF-ADC in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Add 100 µL of fresh medium to control (untreated) and blank wells.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
Resazurin (AlamarBlue) Assay
This is a fluorometric assay where the blue, non-fluorescent resazurin dye is reduced to the pink, highly fluorescent resorufin by metabolically active cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
MMAF or MMAF-ADC
-
Opaque-walled 96-well plates
-
Resazurin solution (e.g., 0.15 mg/mL in DPBS, filter-sterilized and protected from light)
-
Multichannel pipette
-
Microplate fluorometer (Excitation ~560 nm, Emission ~590 nm)
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, using opaque-walled plates to minimize background fluorescence.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Resazurin Addition and Incubation:
-
After the 72-96 hour incubation, add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Release Assay
This is a colorimetric assay that measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis (membrane damage).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
MMAF or MMAF-ADC
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (often included in the kit, e.g., 10X Lysis Solution)
-
Stop solution (often included in the kit)
-
Multichannel pipette
-
Microplate reader (absorbance at ~490 nm)
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedures as for the MTT assay.
-
In addition to untreated controls, include a set of wells for a maximum LDH release control.
-
-
Induction of Maximum Lysis:
-
Approximately 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Solution to the maximum LDH release control wells.
-
-
Sample Collection:
-
After the 72-96 hour incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm within 1 hour.
-
Calculations:
-
Subtract the absorbance of the medium blank from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
-
-
Visualizations
Experimental Workflow for a Typical Cytotoxicity Assay
Caption: General workflow for in vitro cytotoxicity assays.
Signaling Pathway of MMAF-Induced Apoptosis
Caption: MMAF-induced intrinsic apoptosis pathway.
References
- 1. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Key role for Bak activation and Bak-Bax interaction in the apoptotic response to vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct interaction of Bcl-2 proteins with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols for the Development of MMAF-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of Monomethyl Auristatin F (MMAF)-based antibody-drug conjugates (ADCs). This document covers the fundamental principles of MMAF-ADCs, detailed protocols for their synthesis, characterization, and evaluation, as well as a summary of relevant quantitative data to inform research and development strategies.
Introduction to MMAF-Based ADCs
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][] MMAF is a synthetic analog of the natural product dolastatin 10 and functions as a potent anti-mitotic agent.[3][4] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which renders it less permeable to the cell membrane.[1][3] This property is thought to reduce off-target toxicity and makes MMAF a suitable payload for ADCs with non-cleavable linkers or for applications where bystander killing is not desired.[][5]
The mechanism of action of MMAF-based ADCs begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell.[] Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis.[6][7] Once inside the cell, the ADC is trafficked to the lysosome where the antibody is degraded, releasing the MMAF payload.[] The released MMAF then binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.[4][8] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[9]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of MMAF-based ADCs.
MMAF-Antibody Conjugation and Purification
This protocol describes a common method for conjugating MMAF to an antibody via maleimide chemistry, targeting the sulfhydryl groups of reduced interchain disulfides.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
MMAF derivative with a maleimide linker (e.g., mc-MMAF)
-
Reducing agent (e.g., TCEP, DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., desalting column, size-exclusion chromatography column)
-
Reaction buffers and solvents (e.g., PBS, DMSO)
Protocol:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-MMAF linker-payload in DMSO to prepare a stock solution.
-
Add the desired molar excess of the maleimide-MMAF solution to the reduced antibody. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the maleimide-MMAF) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted payload, linker, and other small molecules using a desalting column or size-exclusion chromatography.
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) (see Protocol 2.2).
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, as it influences both efficacy and toxicity.[10][11] Several methods can be used for DAR determination.
Method 1: UV-Vis Spectroscopy [11][12]
This is a simple and rapid method for determining the average DAR.
Principle: The absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength where the payload has maximum absorbance) is measured. Using the known extinction coefficients of the antibody and the payload, the concentrations of each can be determined, and the DAR calculated.
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and the λmax of the MMAF payload.
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and the respective extinction coefficients.
-
Calculate the average DAR by dividing the molar concentration of the payload by the molar concentration of the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC) [12][]
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Procedure:
-
Inject the ADC sample onto a HIC column.
-
Elute the different ADC species using a decreasing salt gradient.
-
The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated MMAF molecules (DAR0, DAR2, DAR4, etc.).
-
The average DAR is calculated from the relative area of each peak.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) [1][10]
LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.
Procedure:
-
Separate the different ADC species using reversed-phase or size-exclusion chromatography.
-
Analyze the eluting species by mass spectrometry to determine their exact molecular weights.
-
The number of conjugated MMAF molecules for each species can be calculated from the mass difference between the conjugated and unconjugated antibody.
-
The average DAR is calculated based on the relative abundance of each species.
In Vitro Cytotoxicity Assay
This protocol describes the use of an MTT assay to determine the in vitro potency (IC50) of an MMAF-based ADC.[14][15][16]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
MMAF-based ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates at 37°C in a CO2 incubator overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-based ADC in cell culture medium.
-
Remove the old medium from the cell plates and add the ADC dilutions to the respective wells. Include untreated control wells.
-
Incubate the plates for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Antibody Internalization Assay
This assay is used to confirm that the ADC is internalized by the target cells upon antigen binding.[6][7][17]
Method: pH-sensitive dye-based assay
Principle: A pH-sensitive dye that fluoresces brightly in the acidic environment of the endosomes and lysosomes is conjugated to the antibody. An increase in fluorescence intensity indicates that the antibody has been internalized.
Procedure:
-
Label the antibody component of the ADC with a pH-sensitive fluorescent dye according to the manufacturer's instructions.
-
Incubate the target cells with the fluorescently labeled ADC for various time points.
-
Wash the cells to remove any unbound ADC.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the fluorescence intensity. An increase in fluorescence over time indicates internalization.
In Vivo Efficacy Studies in Xenograft Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an MMAF-based ADC in a mouse xenograft model.[18][19][20]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells (antigen-positive)
-
MMAF-based ADC and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the MMAF-based ADC (at various doses) and the vehicle control intravenously or intraperitoneally according to a predetermined schedule (e.g., once or twice a week).
-
-
Monitoring:
-
Measure the tumor volume using calipers two to three times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when the tumors in the control group reach a certain size or when the mice show signs of excessive toxicity.
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Pharmacokinetic (PK) Analysis
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.[3][21][22][23]
Procedure:
-
Dosing and Sampling:
-
Administer a single intravenous dose of the MMAF-based ADC to a cohort of animals (e.g., mice or rats).
-
Collect blood samples at various time points post-injection (e.g., from minutes to several days).
-
Process the blood samples to obtain plasma or serum.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the plasma concentration of each analyte versus time.
-
Use pharmacokinetic software to perform a non-compartmental analysis (NCA) to determine key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).
-
Quantitative Data Summary
The following tables summarize key quantitative data for MMAF and MMAF-based ADCs from various studies.
Table 1: In Vitro Cytotoxicity of MMAF and MMAF-Based ADCs
| ADC/Payload | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Free MMAF | Jurkat | - | 450 | [26] |
| Free MMAF | SKBR3 | - | 83 | [26] |
| Chi-Tn-MMAF | Jurkat | Tn Antigen | ~0.7 | [26] |
| Chi-Tn-MMAF | LOX | Tn Antigen | ~10 | [26] |
| EV20/MMAF | HuH7 | HER3 | ~25 | [27] |
| EV20/MMAF | PLC/PRF/5 | HER3 | ~70 | [27] |
| Belantamab mafodotin | MM.1S | BCMA | ~100-200 | [21][28] |
Table 2: In Vivo Tumor Growth Inhibition by MMAF-Based ADCs
| ADC | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| T-MMAF | NCI-N87 (HER2+) | 15 mg/kg, days 0 & 21 | Significant tumor regression | [29] |
| Depatuxizumab mafodotin | GBM (EGFR+) | 10 mg/kg, single dose | 93% (small tumors) | [30] |
| Depatuxizumab mafodotin | GBM (EGFR+) | 10 mg/kg, single dose | 27% (large tumors) | [30] |
| EV20-sss-vc/MMAF | HepG2 (HER3+) | Not specified | Significant growth suppression | [27] |
Table 3: Pharmacokinetic Parameters of MMAF and MMAF-Based ADCs
| ADC/Payload | Species | Dose | CL (mL/h/kg) | Vss (mL/kg) | t½ (h) | Reference |
| Free MMAF | Rat | 5 mg/kg IV | High | - | - | [3][23] |
| Vorsetuzumab mafodotin | Human | 3.0 mg/kg Q3W | - | - | - | [31] |
| T-N-F(T) (MMAF-ADC) | Mouse | Not specified | 0.37 | - | 122.1 | [32] |
| T-C-F(T) (MMAF-ADC) | Mouse | Not specified | 0.43 | - | 111.6 | [32] |
| T-K-F(T) (MMAF-ADC) | Mouse | Not specified | 0.64 | - | 65.1 | [32] |
Visualizing Key Processes
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of action of an MMAF-based antibody-drug conjugate.
Caption: General workflow for the development of an MMAF-based ADC.
References
- 1. lcms.cz [lcms.cz]
- 3. Pharmacokinetic and Metabolism Studies of this compound via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 7. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 8. researchgate.net [researchgate.net]
- 9. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 10. hpst.cz [hpst.cz]
- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 12. pharmiweb.com [pharmiweb.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody Internalization | Thermo Fisher Scientific - ZA [thermofisher.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. eaglebio.com [eaglebio.com]
- 25. eaglebio.com [eaglebio.com]
- 26. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Tumor volumes as a predictor of response to the anti-EGFR antibody drug conjugate depatuxizumab mafadotin - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Monomethyl Auristatin F (MMAF): Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent that functions as a microtubule-disrupting agent. It inhibits cell division by blocking the polymerization of tubulin, a critical component of the cytoskeleton. Due to its high cytotoxicity, MMAF is most commonly utilized as a payload in Antibody-Drug Conjugates (ADCs). In this context, a monoclonal antibody targets a specific antigen on the surface of cancer cells, delivering the highly potent MMAF directly to the tumor site, thereby minimizing systemic toxicity. These application notes provide detailed protocols for researchers utilizing MMAF in cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
MMAF exerts its cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By binding to tubulin, MMAF prevents its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Data Presentation
Table 1: In Vitro Cytotoxicity of Free MMAF in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | |
| H3396 | Breast Carcinoma | 105 | |
| 786-O | Renal Cell Carcinoma | 257 | |
| Caki-1 | Renal Cell Carcinoma | 200 | |
| Jurkat | T-cell Leukemia | 450 | |
| SKBR3 | Breast Cancer | 83 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Experimental Protocols
Preparation of MMAF Stock Solution
A critical first step in utilizing MMAF for in vitro experiments is the proper preparation of a stock solution.
Materials:
-
This compound (MMAF) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Precaution: MMAF is a highly potent cytotoxic agent. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a certified chemical fume hood.
-
Allow the MMAF powder vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of MMAF in DMSO. A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 7.32 mg of MMAF (molecular weight: 731.96 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the MMAF is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MMAF stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of MMAF from the stock solution in complete culture medium. A suggested starting range is from 0.1 nM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the MMAF dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest MMAF concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane and membrane integrity.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
MMAF stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of MMAF (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
MMAF stock solution
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with MMAF at desired concentrations for 24-48 hours.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
After fixation, wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualization
Caption: Mechanism of action of MMAF delivered via an ADC.
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: Logical relationship between MMAF's effects on the cell cycle and apoptosis.
Application Notes and Protocols for the Synthesis of MMAF Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin F (MMAF) is a potent antimitotic agent that is a synthetic analogue of the natural product dolastatin 10.[1][2] Due to its high cytotoxicity, MMAF is a critical component in the development of Antibody-Drug Conjugates (ADCs), where it is attached to a monoclonal antibody that directs it to cancer cells.[] This targeted delivery minimizes systemic toxicity and enhances the therapeutic window. The core structure of MMAF consists of five amino acid residues: N-methyl-Val-Val-Dolaproine-Dolaphenine-Phenylalanine.
These application notes provide detailed protocols and workflows for the synthesis of MMAF analogues, their conjugation to linkers, and subsequent attachment to antibodies.
Synthesis of the MMAF Pentapeptide Backbone
The synthesis of the MMAF backbone is a multi-step process involving the sequential coupling of its constituent amino acid analogues. The following is a generalized protocol based on solid-phase peptide synthesis (SPPS) and solution-phase coupling methods.
Experimental Protocol: Solid-Phase Synthesis of the Pentapeptide
-
Resin Preparation: Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid, Phenylalanine (Phe).
-
Deprotection: Remove the Fmoc protecting group from the resin-bound Phe using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next amino acid in the sequence (e.g., Dolaphenine) using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).[4] Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid in the MMAF sequence (Dolaproine, Valine, N-methyl-Valine).
-
Cleavage from Resin: Once the pentapeptide is assembled, cleave it from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
General Workflow for MMAF Analogue Synthesis
Caption: General workflow for the synthesis of MMAF analogues and their conjugation to form an Antibody-Drug Conjugate (ADC).
Synthesis of MMAF Analogues
Modifications to the MMAF structure can be made to modulate its properties, such as potency and hydrophilicity. Common modifications are made at the N-terminus (P1 position) and the C-terminus (P5 position).
Experimental Protocol: N-Terminus Modification (P1 Position)
-
Starting Material: Utilize the fully assembled and protected pentapeptide on the solid support.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal valine.
-
Alkylation: Introduce a methyl group or other alkyl groups via reductive amination or other alkylation methods.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify by RP-HPLC as described previously.
Experimental Protocol: C-Terminus Modification (P5 Position)
-
Starting Material: Synthesize the tetrapeptide (N-methyl-Val-Val-Dolaproine-Dolaphenine) without the C-terminal Phenylalanine.
-
Solution-Phase Coupling: Couple the purified tetrapeptide to a modified Phenylalanine analogue in solution using a coupling agent like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
-
Purification: Purify the final MMAF analogue by RP-HPLC.
Linker Synthesis and Conjugation to MMAF Analogue
A linker is required to attach the MMAF analogue to the antibody. A common linker is maleimidocaproyl (mc), often combined with a cleavable dipeptide like valine-citrulline (vc).
Experimental Protocol: mc-MMAF Synthesis
-
Activation of Maleimidocaproic Acid: Activate the carboxyl group of maleimidocaproic acid using a suitable activating agent.
-
Coupling to MMAF: React the activated maleimidocaproic acid with the N-terminal amine of the MMAF analogue. This reaction is typically carried out in an organic solvent like DMF with a base such as DIPEA.
-
Purification: Purify the resulting mc-MMAF by RP-HPLC.
Antibody-Drug Conjugate (ADC) Synthesis
The final step is the conjugation of the payload-linker construct to a monoclonal antibody. This is commonly achieved through the reaction of the maleimide group of the linker with free thiol groups on the antibody.
Workflow for ADC Formation
Caption: Schematic of ADC formation via thiol-maleimide conjugation.
Experimental Protocol: ADC Conjugation
-
Antibody Reduction (for Cysteine Conjugation): Reduce the interchain disulfide bonds of the antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
Conjugation Reaction: Add the purified mc-MMAF analogue to the reduced antibody solution. The maleimide group will react with the free thiols to form a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups with a small molecule thiol such as N-acetylcysteine.
-
Purification: Purify the ADC from unconjugated antibody and free payload-linker using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Characterization and Quantitative Data
The synthesized MMAF analogues and final ADCs must be thoroughly characterized.
Key Characterization Techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR): To determine the structure of the MMAF analogues.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) of the ADC.
-
Size-Exclusion Chromatography (SEC): To quantify the amount of aggregation in the final ADC product.
In Vitro Cytotoxicity Data of MMAF Analogues
The following table summarizes the in vitro cytotoxicity of various MMAF analogues against different cancer cell lines. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.
| MMAF Analogue | Cell Line | IC50 (nM) | Reference |
| MMAF | HCT116 | 1.5 | [2] |
| Analogue 11k | HCT116 | 0.8 | [2] |
| Analogue 18d | HCT116 | 0.5 | [2] |
| MMAF | Karpas 299 | 119 | [5] |
| MMAF | H3396 | 105 | [5] |
| MMAF | 786-O | 257 | [5] |
| MMAF | Caki-1 | 200 | [5] |
Conclusion
The synthesis of MMAF analogues is a complex but crucial process in the development of next-generation ADCs. The protocols outlined in these application notes provide a general framework for the synthesis, purification, and characterization of these potent cytotoxic payloads and their corresponding ADCs. Careful optimization of each step is necessary to achieve high purity and yield, ultimately leading to safe and effective therapeutic agents.
References
Application of Monomethyl Auristatin F (MMAF) in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[1][2] It functions as a mitotic inhibitor by disrupting tubulin polymerization, a critical process for cell division.[1][] Due to its high cytotoxicity, MMAF is not used as a standalone chemotherapeutic agent but has emerged as a key payload in the development of Antibody-Drug Conjugates (ADCs).[][] ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents like MMAF specifically to cancer cells, thereby minimizing systemic toxicity.[2][5] This is achieved by linking the payload to a monoclonal antibody (mAb) that recognizes a tumor-associated antigen.[] This document provides detailed application notes and protocols for the use of MMAF in preclinical cancer models.
Mechanism of Action of MMAF-ADCs
MMAF-based ADCs exert their cytotoxic effects through a multi-step process. The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell.[6] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[6] Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, cleave the linker connecting MMAF to the antibody, releasing the active payload into the cytoplasm.[][] The released MMAF then binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.[1][2] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[5]
The C-terminal phenylalanine of MMAF renders it less membrane-permeable compared to its counterpart, monomethyl auristatin E (MMAE).[] This property is thought to reduce the "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative cells. However, when delivered intracellularly via an ADC, MMAF demonstrates potent anti-tumor activity.[7][8]
Preclinical Applications of MMAF
MMAF-containing ADCs are evaluated in a variety of preclinical cancer models to assess their efficacy and safety before clinical translation. These models include:
-
In Vitro Cell-Based Assays: These are the initial steps to determine the potency and specificity of an MMAF-ADC.
-
In Vivo Xenograft Models: These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice to evaluate the anti-tumor activity of the ADC in a living organism.
Data Presentation
In Vitro Cytotoxicity of MMAF-ADCs
The half-maximal inhibitory concentration (IC50) is a key metric to quantify the in vitro potency of an MMAF-ADC. The following table summarizes representative IC50 values for various MMAF-ADCs in different cancer cell lines.
| ADC Target | Cancer Cell Line | IC50 (ng/mL) | Reference |
| CD30 | Karpas 299 | ~10 | [8] |
| CD70 | L-82 | ~55 | [8] |
| CD71 | L-82 | ~20 | [8] |
| HER2 | NCI N87 | Not specified | [9] |
| HER2 | OE19 | Not specified | [9] |
| Melanotransferrin/p97 | SK-MEL-2 | Not specified | [7] |
Note: IC50 values can vary depending on the specific antibody, linker, drug-to-antibody ratio (DAR), and experimental conditions.
In Vivo Efficacy of MMAF-ADCs in Xenograft Models
Tumor growth inhibition (TGI) is the primary endpoint for evaluating the in vivo efficacy of an MMAF-ADC. The following table provides an example of TGI data that would be collected from a preclinical xenograft study.
| ADC | Tumor Model | Dose (mg/kg) | Dosing Schedule | % TGI | Reference |
| anti-HER2-MMAF | NCI N87 Xenograft | To be determined by study | To be determined by study | Data to be generated | [9] |
| anti-HER2-MMAF | OE19 Xenograft | To be determined by study | To be determined by study | Data to be generated | [9] |
| anti-CD70-MMAF | Caki-1 Xenograft | To be determined by study | To be determined by study | Data to be generated | [7] |
Note: This table is a template. Specific values need to be populated from relevant preclinical studies.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 of an MMAF-ADC in a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MMAF-ADC and control antibody
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF-ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs or control antibody to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for a predetermined duration (e.g., 72-144 hours), which should be optimized based on the cell line's doubling time and the payload's mechanism of action.[10][13]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Incubate the plate overnight at 37°C in the dark.[12]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[12]
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model and the evaluation of MMAF-ADC efficacy.[14]
Materials:
-
Immunodeficient mice (e.g., NU/NU, SCID, or NSG)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Matrigel (optional)
-
MMAF-ADC, control ADC, and vehicle control
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Cell Preparation and Inoculation:
-
Culture the cancer cells to the desired number.
-
Harvest the cells and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 1-10 x 10^6 cells per 100-200 µL).
-
Optionally, mix the cell suspension with an equal volume of Matrigel to enhance tumor engraftment.[14]
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[14]
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control ADC, MMAF-ADC at different doses).
-
Administer the treatments as per the study design (e.g., intravenously, intraperitoneally) and schedule (e.g., once a week for three weeks).
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a maximum allowable size or at a predetermined time point.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Plot the mean tumor volume over time for each group to visualize the treatment effect.
-
Protocol 3: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC that influences its efficacy and toxicity.[15] Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common methods for DAR determination.[16][17]
Materials:
-
MMAF-ADC sample
-
Reducing agent (e.g., dithiothreitol or TCEP)
-
RP-HPLC system with a suitable column (e.g., C4 or C8)
-
LC-MS system
-
Appropriate mobile phases (e.g., water and acetonitrile with trifluoroacetic acid)
Procedure (RP-HPLC Method):
-
Sample Preparation:
-
For analysis of the intact ADC, dilute the sample to an appropriate concentration.
-
For analysis of the reduced ADC, incubate the ADC with a reducing agent to separate the light and heavy chains.[17]
-
-
HPLC Analysis:
-
Inject the prepared sample into the RP-HPLC system.
-
Elute the ADC species using a gradient of the mobile phases.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
The different drug-loaded species will separate based on their hydrophobicity.
-
Integrate the peak areas corresponding to each species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the different species.
-
Visualizations
Signaling Pathway of MMAF-ADC Action
Caption: Mechanism of action of an MMAF-ADC.
Experimental Workflow for Preclinical Evaluation of MMAF-ADCs
Caption: Preclinical development workflow for MMAF-ADCs.
Logical Relationship in MMAF-ADC Design
Caption: Key components and desired properties of an MMAF-ADC.
References
- 1. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. adcreview.com [adcreview.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. ppd.com [ppd.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent that works by inhibiting cell division by blocking the polymerization of tubulin.[1][][3] Due to its high toxicity, MMAF is used as a payload in ADCs.[][4]
A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody. The DAR significantly impacts the ADC's efficacy, safety, and pharmacokinetic profile. Therefore, accurate and precise determination of the DAR is essential during the development and manufacturing of ADCs.[5][6] This application note provides detailed protocols for three common methods used to determine the DAR of MMAF-ADCs: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
Principles of DAR Calculation Methods
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and convenient method for determining the average DAR.[5][7][8] The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[] By measuring the absorbance of the ADC at two different wavelengths—one where the antibody has maximum absorbance (typically 280 nm) and another where the drug has maximum absorbance—the concentrations of the antibody and MMAF can be determined.[7][] This allows for the calculation of their molar ratio, which is the average DAR. This method is most effective when the antibody and the drug have distinct absorption maxima.[]
Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating molecules based on their hydrophobicity.[10][11] The conjugation of the hydrophobic MMAF payload to an antibody increases the overall hydrophobicity of the ADC. HIC can separate ADC species with different numbers of conjugated MMAF molecules (e.g., DAR 0, 2, 4, 6, 8).[12][13] The separation occurs under non-denaturing conditions, preserving the native structure of the ADC.[10] The weighted average DAR is calculated from the relative percentage of the area of each chromatographic peak.[]
Mass Spectrometry (MS)
Mass spectrometry (MS) is a highly accurate method for characterizing ADCs and determining their DAR.[14][15] This technique measures the mass-to-charge ratio (m/z) of ions to determine their molecular weight. For ADCs, native MS is often preferred as it can analyze the intact ADC under non-denaturing conditions.[14][16] The mass difference between the unconjugated antibody and the various ADC species allows for the precise determination of the number of conjugated MMAF molecules. The weighted average DAR is then calculated from the relative abundance of each species.[]
Experimental Protocols
Protocol 1: DAR Calculation by UV-Vis Spectroscopy
Materials and Reagents:
-
MMAF-ADC sample
-
Unconjugated antibody (for determining extinction coefficient)
-
MMAF payload (for determining extinction coefficient)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Determine Extinction Coefficients:
-
Accurately prepare solutions of the unconjugated antibody and MMAF in PBS.
-
Measure the absorbance of the antibody solution at 280 nm and the MMAF solution at its maximum absorbance wavelength (λmax, typically around 248 nm for auristatins).
-
Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
-
Sample Measurement:
-
Dilute the MMAF-ADC sample in PBS to a concentration that results in an absorbance reading within the linear range of the spectrophotometer.
-
Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and at the λmax of MMAF (Aλₘₐₓ).
-
-
Data Analysis and DAR Calculation:
-
Use the following equations to calculate the concentrations of the antibody and the drug:
-
C_Ab = (A₂₈₀ - (ε_Drug₂₈₀ / ε_Drugλₘₐₓ) * Aλₘₐₓ) / (ε_Ab₂₈₀ * l)
-
C_Drug = (Aλₘₐₓ - (ε_Abλₘₐₓ / ε_Ab₂₈₀) * A₂₈₀) / (ε_Drugλₘₐₓ * l)
-
-
Calculate the average DAR:
-
DAR = C_Drug / C_Ab
-
-
Protocol 2: DAR Calculation by Hydrophobic Interaction Chromatography (HIC)
Materials and Reagents:
-
MMAF-ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)[13]
-
HPLC system with a UV detector
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[13]
-
Mobile Phase B: 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0[13]
Methodology:
-
Sample Preparation:
-
Dilute the MMAF-ADC sample to a suitable concentration (e.g., 1-2 mg/mL) using Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes) to elute the ADC species.[13]
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis and DAR Calculation:
-
Integrate the area of each peak in the chromatogram. Each peak corresponds to a different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the weighted average DAR using the following formula:
-
DAR = Σ (Peak Area % of each species * Number of drugs for that species) / 100[]
-
-
Protocol 3: DAR Calculation by Mass Spectrometry (MS)
Materials and Reagents:
-
MMAF-ADC sample
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with a native ESI source
-
Size Exclusion Chromatography (SEC) column for online desalting
-
Mobile Phase: Ammonium Acetate or Ammonium Bicarbonate buffer (e.g., 100 mM, pH 7.0)
Methodology:
-
Sample Preparation:
-
Dilute the MMAF-ADC sample to a low concentration (e.g., 0.1-0.5 mg/mL) in the MS-compatible mobile phase.
-
For improved resolution, the ADC can be deglycosylated using an enzyme like PNGase F prior to analysis.
-
-
MS Analysis:
-
Inject the sample into the LC-MS system. The SEC column will separate the ADC from any small molecule impurities and desalt the sample before it enters the mass spectrometer.
-
Acquire the mass spectrum in native mode over an appropriate m/z range.
-
-
Data Analysis and DAR Calculation:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.
-
Identify the mass of the unconjugated antibody and the masses of the species with different numbers of conjugated MMAF molecules. The mass of MMAF is approximately 731.98 Da.[1][20]
-
Determine the relative abundance of each species from the peak intensities in the deconvoluted spectrum.
-
Calculate the weighted average DAR:
-
DAR = Σ (Relative Abundance % of each species * Number of drugs for that species) / 100
-
-
Data Presentation
Table 1: Example Data from UV-Vis Spectroscopy
| Parameter | Value |
| A₂₈₀ of ADC | 0.850 |
| Aλₘₐₓ of ADC | 0.320 |
| ε_Ab₂₈₀ (M⁻¹cm⁻¹) | 210,000 |
| ε_Drugλₘₐₓ (M⁻¹cm⁻¹) | 15,000 |
| ε_Drug₂₈₀ (M⁻¹cm⁻¹) | 5,000 |
| ε_Abλₘₐₓ (M⁻¹cm⁻¹) | 10,000 |
| Calculated Average DAR | 3.8 |
Table 2: Example Data from HIC Analysis
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 5.0 |
| DAR2 | 12.1 | 20.0 |
| DAR4 | 15.3 | 50.0 |
| DAR6 | 17.8 | 20.0 |
| DAR8 | 19.5 | 5.0 |
| Weighted Average DAR | 4.0 |
Table 3: Example Data from Mass Spectrometry
| DAR Species | Measured Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,000 | 4.5 |
| DAR2 | 149,464 | 21.0 |
| DAR4 | 150,928 | 49.5 |
| DAR6 | 152,392 | 20.5 |
| DAR8 | 153,856 | 4.5 |
| Weighted Average DAR | 4.0 |
Mandatory Visualization
Caption: Experimental workflow for DAR calculation.
Caption: MMAF mechanism of action signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. adcreview.com [adcreview.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. newomics.com [newomics.com]
- 16. lcms.cz [lcms.cz]
- 17. What is the molar extinction coefficient of Immunoglobulin G (IgG)? | AAT Bioquest [aatbio.com]
- 18. What is the extinction coefficient of my rabbit antibody? | Cell Signaling Technology [cellsignal.com]
- 19. Comparison of predicted extinction coefficients of monoclonal antibodies with experimental values as measured by the Edelhoch method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. adcreview.com [adcreview.com]
Purifying MMAF-Conjugated Antibodies: A Guide to Downstream Processing
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) has revolutionized targeted cancer therapy. Among the various payloads, monomethyl auristatin F (MMAF) has emerged as a potent anti-mitotic agent. The conjugation of MMAF to a monoclonal antibody (mAb), while crucial for its therapeutic efficacy, introduces significant heterogeneity to the product. This necessitates robust and well-defined purification strategies to ensure the safety, potency, and quality of the final ADC product. This document provides a detailed overview of the key techniques employed in the purification of MMAF-conjugated antibodies, complete with experimental protocols and comparative data to guide researchers in this critical aspect of ADC development.
The primary goals of the purification process for MMAF-conjugated ADCs are to:
-
Remove unconjugated antibody.
-
Separate ADC species with different drug-to-antibody ratios (DAR).
-
Eliminate process-related impurities such as residual free drug, linker, and solvents.
-
Remove product-related impurities like aggregates and fragments.
A typical downstream purification process for MMAF-ADCs is a multi-step strategy that often involves an initial capture step followed by one or more polishing steps to achieve the desired purity and homogeneity.
Key Purification Techniques
The purification of MMAF-conjugated ADCs leverages established biopharmaceutical chromatography and filtration methods, each tailored to exploit the specific physicochemical properties of the ADC. The most critical techniques include:
-
Protein A Affinity Chromatography: For initial capture and purification of the antibody construct.
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species based on their drug load (DAR).
-
Size Exclusion Chromatography (SEC): For the removal of aggregates and fragments.
-
Tangential Flow Filtration (TFF): For buffer exchange, concentration, and removal of small molecule impurities.
The logical relationship and workflow of these techniques are crucial for an efficient purification process.
Figure 1: Overall workflow for MMAF-ADC purification.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
Due to the hydrophobic nature of the MMAF payload, the hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC is a powerful technique that separates molecules based on differences in their surface hydrophobicity and is therefore ideally suited for resolving ADC species with different DAR values.[1][2]
Experimental Protocol: HIC for MMAF-ADC DAR Analysis
This protocol provides a general method for the analytical separation of MMAF-ADC DAR species.
Figure 2: Experimental workflow for HIC analysis.
Materials:
-
HIC Column: Phenyl-5PW, Butyl-NPR, or similar hydrophobicity column.[2]
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.95.[2]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 6.95, with 25% Isopropanol (v/v).[2]
-
HPLC System: With a binary pump, UV detector, and autosampler.
Method:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the MMAF-ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 30-60 minutes) to elute the bound ADC species.
-
Detection: Monitor the elution profile at 280 nm for the antibody and at a wavelength specific to the MMAF payload if applicable.
-
Data Analysis: Integrate the peak areas of the different DAR species to calculate the average DAR and the relative abundance of each species.
Quantitative Data Summary: HIC Performance
| Parameter | Typical Value/Range | Reference |
| Column Type | Phenyl-5PW, Butyl-NPR | [2] |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.5 M (NH₄)₂SO₄, pH 6.95 | [2] |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 6.95, with 25% IPA | [2] |
| Flow Rate | 0.5 - 1.0 mL/min | [2] |
| Temperature | 25 - 30 °C | [2] |
| DAR Separation | Baseline resolution of DAR 0, 2, 4, 6, 8 species | [2] |
| Recovery | > 90% | [3] |
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Removal
Aggregation is a critical quality attribute for all therapeutic proteins, including ADCs, as it can impact efficacy and immunogenicity.[4] The conjugation of hydrophobic payloads like MMAF can sometimes increase the propensity for aggregation.[4] SEC separates molecules based on their hydrodynamic radius, effectively removing high molecular weight (HMW) aggregates and low molecular weight (LMW) fragments from the monomeric ADC.
Experimental Protocol: SEC for MMAF-ADC Analysis
This protocol outlines a general method for the analytical separation of MMAF-ADC size variants.
Figure 3: Experimental workflow for SEC analysis.
Materials:
-
SEC Column: Agilent AdvanceBio SEC 300Å or similar.[4]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. The addition of organic modifiers like isopropanol or acetonitrile may be necessary to reduce non-specific hydrophobic interactions.[5]
-
UHPLC/HPLC System: With a UV detector and autosampler.
Method:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute the MMAF-ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in the mobile phase.[4]
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to aggregates, monomer, and fragments to determine their relative percentages.
Quantitative Data Summary: SEC Performance
| Parameter | Typical Value/Range | Reference |
| Column Type | Agilent AdvanceBio SEC 300Å, 2.7 µm | [4] |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 (may require organic modifier) | [4][5] |
| Flow Rate | 0.5 - 1.0 mL/min | [4] |
| Temperature | Ambient | [4] |
| Aggregate Removal | Reduction to <1-2% | [3] |
| Monomer Purity | > 98% | [6] |
Protein A Affinity Chromatography for Initial Capture
Protein A chromatography is the standard industry method for the initial capture and purification of monoclonal antibodies and their conjugates from harvested cell culture fluid.[7] It provides high purity in a single step by exploiting the specific interaction between Protein A and the Fc region of IgG.
Experimental Protocol: Protein A Chromatography
-
Column Equilibration: Equilibrate the Protein A column with a neutral pH buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the clarified harvest containing the MMAF-ADC onto the column.
-
Washing: Wash the column extensively with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound ADC using a low pH buffer (e.g., 0.1 M glycine, pH 3.0).
-
Neutralization: Immediately neutralize the eluted ADC pool with a high pH buffer (e.g., 1 M Tris, pH 8.0) to prevent acid-induced aggregation.
Note: While Protein A chromatography is highly effective, the low pH elution can sometimes promote aggregation. Careful and rapid neutralization is critical.
Tangential Flow Filtration (TFF) for Buffer Exchange and Formulation
Tangential flow filtration is a versatile technique used for several purposes in ADC purification, including:
-
Buffer Exchange (Diafiltration): To exchange the buffer of the ADC solution into the appropriate buffer for the next chromatography step or for the final formulation.[8]
-
Concentration: To increase the concentration of the ADC solution.[8]
-
Removal of Small Molecules: To remove unconjugated MMAF, linker, and other small molecule impurities.[9]
Protocol Overview: TFF for Buffer Exchange
-
System Setup: Assemble the TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa).
-
Concentration (Optional): Concentrate the ADC solution to a desired volume.
-
Diafiltration: Add the new buffer to the retentate at the same rate as the filtrate is being removed. This is typically performed for a set number of diavolumes (e.g., 5-10) to achieve the desired buffer exchange.
-
Final Concentration: Concentrate the diafiltered ADC to the target final concentration.
Quantitative Data Summary: TFF Performance
| Parameter | Typical Value/Range | Reference |
| Membrane MWCO | 30 - 50 kDa | [9] |
| Transmembrane Pressure | 10 - 30 psi | [8] |
| Diavolumes for Buffer Exchange | 5 - 10 | [9] |
| Product Recovery | > 95% | [6] |
| Free Drug Removal | > 99% | [6] |
Conclusion
The purification of MMAF-conjugated antibodies is a multi-faceted process that requires a well-designed sequence of orthogonal techniques. A thorough understanding of the principles and practical considerations of each method is essential for developing a robust and efficient downstream process. The protocols and data presented in this application note provide a solid foundation for researchers and drug developers to establish and optimize their purification strategies for MMAF-ADCs, ultimately leading to the production of safe and effective targeted therapeutics.
References
- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs) using size exclusion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. adcreview.com [adcreview.com]
Troubleshooting & Optimization
Troubleshooting MMAF Conjugation Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Monomethyl Auristatin F (MMAF) conjugation reactions. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses common problems encountered during MMAF conjugation, offering potential causes and solutions.
1. Low Conjugation Efficiency / Low Drug-to-Antibody Ratio (DAR)
Question: My MMAF conjugation reaction has resulted in a low yield or a lower-than-expected Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I improve it?
Answer:
Low conjugation efficiency is a frequent issue in the development of antibody-drug conjugates (ADCs). Several factors can contribute to a suboptimal DAR. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Inefficient Antibody Reduction | Ensure complete reduction of interchain disulfide bonds. Increase the concentration of the reducing agent (e.g., TCEP, DTT). Optimize incubation time and temperature (e.g., 37°C for 1-2 hours).[1] Perform a buffer exchange after reduction to remove excess reducing agent, which can interfere with the maleimide reaction. |
| Suboptimal Reaction pH | The optimal pH for maleimide-thiol conjugation is typically between 6.5 and 7.5.[2] A pH below 6.5 can significantly slow down the reaction rate, while a pH above 7.5 can lead to competing reactions with primary amines (e.g., lysine residues) and hydrolysis of the maleimide group.[2][3] Use a stable buffer system within this range, such as phosphate-buffered saline (PBS) with EDTA.[1] |
| Incorrect Molar Ratio of MMAF-Linker to Antibody | The molar excess of the MMAF-linker construct is critical. A general starting point is a 10-20 fold molar excess of the maleimide-containing linker-drug to the antibody.[4] Titrate the molar ratio to find the optimal concentration for your specific antibody and linker. For complete conjugation, a drug-to-antibody ratio of 6:1 or higher may be necessary.[2] |
| Hydrolysis of Maleimide Group | The maleimide group on the linker is susceptible to hydrolysis in aqueous solutions, rendering it unreactive towards thiols.[2] Prepare the MMAF-linker solution immediately before use. Avoid prolonged storage of the linker in aqueous buffers. |
| Presence of Interfering Substances | Ensure the antibody preparation is free from substances that can interfere with the conjugation reaction, such as primary amines (e.g., Tris buffer) or other thiol-containing molecules. Perform buffer exchange into a suitable reaction buffer like PBS. |
2. Antibody Aggregation
Question: I am observing significant aggregation or precipitation of my antibody-drug conjugate during or after the conjugation reaction. What causes this and how can I prevent it?
Answer:
Aggregation is a common challenge in ADC development, often driven by the increased hydrophobicity of the conjugate after the addition of the drug-linker.[5] High DAR species are particularly prone to aggregation.[6]
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity | MMAF and many linkers are hydrophobic, increasing the propensity for the ADC to aggregate in aqueous solutions.[5] Include organic co-solvents (e.g., DMSO, propylene glycol) in the reaction buffer to improve the solubility of the MMAF-linker and the resulting ADC.[7] However, be mindful that some solvents can also promote aggregation, so optimization is key.[8] |
| High Drug-to-Antibody Ratio (DAR) | ADCs with a high number of conjugated drug molecules are more hydrophobic and therefore more prone to aggregation.[6] Optimize the conjugation reaction to achieve a lower, more homogeneous DAR. Purification methods like Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different DARs.[9] |
| Suboptimal Buffer Conditions | The pH of the buffer can influence antibody stability. If the reaction pH is close to the isoelectric point (pI) of the antibody, it can lead to aggregation.[8] Maintain a buffer pH that ensures the antibody remains soluble and stable. Consider using stabilizing excipients in the final formulation. |
| Thermal Stress | Elevated temperatures can induce unfolding and aggregation of antibodies and ADCs.[6][10] Perform the conjugation reaction at a controlled, lower temperature (e.g., room temperature or 4°C) if thermal instability is suspected.[10] |
| Physical Stress | Vigorous mixing or agitation can cause shear stress and lead to protein aggregation. Handle the antibody and ADC solutions gently. Avoid excessive vortexing or rapid pipetting. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding MMAF conjugation.
Q1: What is the mechanism of action of MMAF?
A1: this compound (MMAF) is a potent antimitotic agent that works by inhibiting tubulin polymerization.[11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Q2: What is the recommended starting molar excess of MMAF-linker for a typical conjugation reaction?
A2: A common starting point is a 10 to 20-fold molar excess of the maleimide-activated MMAF linker to the antibody.[4] However, the optimal ratio can vary depending on the specific antibody, linker, and desired DAR, so it is recommended to perform a titration to determine the ideal conditions for your experiment.
Q3: How can I determine the Drug-to-Antibody Ratio (DAR) of my MMAF-ADC?
A3: The DAR of an ADC can be determined using several analytical techniques. Hydrophobic Interaction Chromatography (HIC) is a widely used method that separates ADC species based on the number of conjugated drug molecules.[5][9] Reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) can also be used to accurately measure the DAR.
Q4: What purification methods are suitable for MMAF-ADCs?
A4: After the conjugation reaction, it is crucial to remove unreacted MMAF-linker and other impurities. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): To remove unconjugated drug-linker and other small molecules.[9]
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs and remove unconjugated antibody.[9]
-
Tangential Flow Filtration (TFF): For buffer exchange and removal of small molecule impurities.[9]
-
Ion Exchange Chromatography and Hydroxyapatite Chromatography: These methods can also be employed for ADC purification.[9]
Q5: What are the optimal storage conditions for an MMAF-ADC?
A5: Due to the potential for aggregation, it is recommended to use the ADC shortly after preparation. For short-term storage, 2-8°C is advisable.[5] For longer-term storage, freezing at -20°C or -80°C in a buffer containing cryoprotectants may be necessary, although freeze-thaw cycles should be minimized. The optimal storage conditions can be antibody-specific and may require empirical determination.
Experimental Protocols
Protocol 1: Cysteine-Based MMAF Conjugation via Thiol-Maleimide Chemistry
This protocol describes a general method for conjugating a maleimide-activated MMAF linker to a monoclonal antibody via reduced interchain cysteine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: PBS, pH 7.0, containing 1 mM EDTA[1]
-
Maleimide-activated MMAF linker (e.g., mc-MMAF) dissolved in DMSO
-
Quenching solution: N-acetylcysteine or cysteine
-
Purification column (e.g., SEC or HIC)
Procedure:
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 1-10 mg/mL.[4]
-
Perform a buffer exchange into the Reaction Buffer.
-
-
Antibody Reduction:
-
Conjugation Reaction:
-
Immediately after reduction, add the desired molar excess (e.g., 10-20x) of the maleimide-activated MMAF linker (dissolved in a minimal amount of DMSO) to the reduced antibody solution.
-
Incubate at room temperature for 1-2 hours with gentle mixing.[1]
-
-
Quenching the Reaction:
-
Add an excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Purify the resulting ADC using an appropriate chromatography method (e.g., SEC or HIC) to remove unconjugated drug-linker, quenching agent, and any aggregates.
-
-
Characterization:
-
Determine the final protein concentration and the DAR of the purified ADC using methods such as UV-Vis spectroscopy, HIC, or LC-MS.
-
Visualizations
Caption: Workflow for cysteine-based MMAF conjugation.
Caption: MMAF-ADC mechanism of action signaling pathway.
References
- 1. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. adcreview.com [adcreview.com]
- 9. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Enhancing the Stability of Monomethyl Auristatin F (MMAF) ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the development and handling of Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary instability pathways for MMAF ADCs?
A1: this compound (MMAF) ADCs are susceptible to several instability pathways that can impact their efficacy and safety. The most common issues include:
-
Aggregation: The hydrophobic nature of the MMAF payload and certain linkers can lead to the formation of soluble and insoluble aggregates.[1][2][3] This is a critical quality attribute to monitor as aggregation can affect the ADC's pharmacokinetics, efficacy, and immunogenicity.[4][5]
-
Drug Detachment (Deconjugation): For ADCs synthesized using maleimide-based linkers, a primary concern is the premature release of the drug-linker from the antibody. This often occurs via a retro-Michael reaction of the thiosuccinimide linkage.[6][7][8]
-
Linker Instability: Besides the retro-Michael reaction, the linker itself can be susceptible to chemical degradation, such as hydrolysis, depending on its chemical nature and the formulation conditions.[][10]
-
Conformational Instability: The conjugation of the hydrophobic MMAF payload can alter the conformational stability of the antibody, potentially leading to unfolding and subsequent aggregation.[1][11]
Q2: How does the drug-to-antibody ratio (DAR) affect the stability of an MMAF ADC?
A2: The drug-to-antibody ratio (DAR) is a critical parameter that directly influences the stability of an MMAF ADC. A higher DAR, while potentially increasing potency, often leads to decreased stability.[1][2] This is primarily due to the increased overall hydrophobicity of the ADC, which promotes self-association and aggregation.[1][12] High-drug-load species are often more prone to aggregation and fragmentation, especially under stress conditions like elevated temperature or high ionic strength.[1][2] There is a direct correlation between thermal unfolding and the drug payload, with higher DAR species showing lower melting temperatures.[1]
Q3: What is the "retro-Michael reaction" and how can it be prevented for maleimide-based MMAF ADCs?
A3: The retro-Michael reaction is a chemical process that leads to the deconjugation of the drug-linker from the antibody in ADCs prepared using maleimide chemistry.[6][7][8] This reaction results in the premature release of the payload before the ADC reaches its target, which can decrease efficacy and increase off-target toxicity.
To prevent this, a common strategy is to promote the hydrolysis of the thiosuccinimide ring formed during conjugation. The hydrolyzed form is resistant to the retro-Michael reaction.[7][13] This can be achieved by:
-
Post-conjugation hydrolysis: Treating the ADC under mild basic conditions to facilitate ring-opening.[13]
-
Using self-hydrolyzing maleimides: Incorporating chemical groups into the linker that catalyze the hydrolysis of the thiosuccinimide ring at neutral pH.[7][8]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during MMAF ADC experiments.
Problem 1: Increased aggregation of MMAF ADC observed during storage.
-
Possible Cause 1: High Hydrophobicity. The inherent hydrophobicity of the MMAF payload and the linker can drive aggregation.[5][]
-
Solution:
-
Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties such as polyethylene glycol (PEG) to increase the overall solubility of the ADC.[5][]
-
Optimize Formulation: Formulate the ADC in a stabilizing buffer. The use of specific excipients can help to minimize hydrophobic interactions and prevent aggregation.[15] Studies have shown that high ionic strength buffers can sometimes increase aggregation of auristatin ADCs.[1]
-
-
-
Possible Cause 2: High Drug-to-Antibody Ratio (DAR). ADCs with a high number of conjugated MMAF molecules are more prone to aggregation.[1][2]
-
Solution:
-
Control Conjugation Stoichiometry: Carefully control the conjugation reaction to achieve a lower, more homogenous DAR.
-
Purification: Employ purification techniques like hydrophobic interaction chromatography (HIC) to isolate ADC species with a lower DAR.
-
-
-
Possible Cause 3: Inappropriate Formulation Conditions. The pH, ionic strength, and presence of certain excipients in the formulation buffer can significantly impact ADC stability.[10]
-
Solution:
-
pH Optimization: Conduct a pH screening study to identify the optimal pH for ADC stability.
-
Excipient Screening: Evaluate the effect of different stabilizing excipients (e.g., sugars, polysorbates) on aggregation.
-
Lyophilization: For long-term storage, consider lyophilizing the ADC, as this can significantly improve stability compared to liquid formulations.[10][15]
-
-
Problem 2: Premature release of MMAF payload in plasma stability assays.
-
Possible Cause 1: Retro-Michael Reaction of Maleimide Linker. The thiosuccinimide linkage is susceptible to cleavage in plasma.[6][7]
-
Possible Cause 2: Linker Cleavage by Plasma Enzymes. Some cleavable linkers, such as certain peptide-based linkers (e.g., valine-citrulline), can be susceptible to premature cleavage by plasma proteases.[16][17]
-
Solution:
-
Linker Design: Modify the linker to be less susceptible to plasma enzymes. For instance, adding a glutamic acid residue to a valine-citrulline linker has been shown to improve stability in mouse plasma.[17]
-
Alternative Linker Chemistry: Consider using non-cleavable linkers if premature cleavage is a significant issue and the application allows for it.[18]
-
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the stability of auristatin-based ADCs from various studies.
| Parameter | ADC System | Condition | Observation | Reference |
| Succinimide Ring Hydrolysis | N-acetyl cysteine adduct of o-aminoethyl-phenylmaleimide | pH 7, Room Temperature | Complete hydrolysis observed within 2 hours. | [8] |
| ADC Aggregation | vc-MMAE ADCs (15 different antibodies) | 6 days in rat plasma | Median high molecular weight species (HMWS) was 25.3%. | [19] |
| Linker Stability | Glutamic acid-valine-citrulline (EVCit) linked ADC | In mouse models | ADC half-life improved from 2 days (for vc-linker) to 12 days. | [17] |
| Thermal Stability | MMAE-ADC | High ionic strength buffer | Time-dependent formation of aggregates and fragments, especially for high-DAR species. | [1] |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in an MMAF ADC sample.
-
Methodology:
-
System Preparation: Equilibrate a size exclusion high-performance liquid chromatography (SE-HPLC) system with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the MMAF ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample onto the SEC column.
-
Elution: Elute the sample isocratically. Larger molecules (aggregates) will elute earlier than the monomeric ADC.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer peaks. Calculate the percentage of aggregate as: (% Aggregate) = (Aggregate Peak Area / Total Peak Area) * 100.
-
Protocol 2: Evaluation of ADC Deconjugation using Mass Spectrometry
-
Objective: To determine the extent of drug-linker deconjugation from the MMAF ADC over time.
-
Methodology:
-
Incubation: Incubate the MMAF ADC in the matrix of interest (e.g., plasma, buffer) at a relevant temperature (e.g., 37°C).
-
Time Points: At various time points, take aliquots of the incubation mixture.
-
Sample Cleanup: Purify the ADC from the matrix components using a suitable method (e.g., protein A affinity chromatography).
-
Deglycosylation (Optional but Recommended): Treat the purified ADC with an enzyme like PNGase F to remove N-linked glycans, which simplifies the mass spectrum.
-
LC-MS Analysis: Analyze the intact or reduced (using a reducing agent like DTT) ADC sample by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species present. A decrease in the average drug-to-antibody ratio (DAR) over time, calculated from the mass distribution, indicates deconjugation.
-
Visualizations
Caption: Major instability pathways for MMAF ADCs.
Caption: Workflow for assessing ADC stability.
References
- 1. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions | Springer Nature Experiments [experiments.springernature.com]
- 12. Overview of antibody-drug conjugates nonclinical and clinical toxicities and related contributing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 15. cellmosaic.com [cellmosaic.com]
- 16. frontiersin.org [frontiersin.org]
- 17. Improving stability of antibody-drug conjugates in mouse models - ECHEMI [echemi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming MMAF Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating monomethyl auristatin F (MMAF) resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to MMAF-based Antibody-Drug Conjugates (ADCs)?
Acquired resistance to MMAF-based ADCs is a multifaceted issue involving several cellular mechanisms that prevent the cytotoxic payload from reaching its target and inducing cell death. The primary mechanisms include:
-
Target Antigen Downregulation: Cancer cells may reduce the expression of the target antigen on their surface, leading to decreased ADC binding and internalization.[1][2][3]
-
Altered ADC Trafficking and Processing: Changes in the endocytic pathway can divert the ADC from the lysosomes, where the payload is typically released. One observed mechanism is the mis-localization of ADCs to caveolae, which are cellular compartments with a neutral pH, preventing the acidic environment necessary for payload release.[3] This can be associated with the upregulation of proteins like caveolin-1.[3]
-
Impaired Lysosomal Function: Even if the ADC reaches the lysosome, defects in lysosomal enzymes can hinder the cleavage of the linker and the release of the active MMAF payload.[2][4][5]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as multidrug resistance protein 1 (MDR1/P-glycoprotein) and multidrug resistance-associated protein 1 (MRP1), can actively pump the MMAF payload out of the cell before it can exert its cytotoxic effect.[2][6]
-
Activation of Anti-Apoptotic and Survival Pathways: Cancer cells can upregulate pro-survival signaling pathways, such as the PI3K/Akt pathway, or anti-apoptotic proteins, which counteract the cytotoxic effects of MMAF.[7]
Q2: How can I generate an MMAF-resistant cancer cell line in vitro?
Developing an MMAF-resistant cell line is a critical step in studying resistance mechanisms. The most common method is through chronic exposure of a sensitive parental cell line to an MMAF-containing ADC.[6][8][9][10]
Caption: Key pathways in MMAF-ADC efficacy and resistance.
Protocol: ADC Internalization Assay using Flow Cytometry
-
Cell Preparation:
-
Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in culture medium.
-
-
ADC Incubation:
-
Incubate the cells with a fluorescently labeled MMAF-ADC (e.g., conjugated to Alexa Fluor 488) at a pre-determined concentration (e.g., 10 µg/mL) for various time points (e.g., 0, 1, 4, 24 hours) at 37°C.
-
Include a control incubated at 4°C to measure surface binding without internalization.
-
-
Signal Quenching:
-
After incubation, wash the cells with cold PBS.
-
Add a quenching solution (e.g., trypan blue) to the samples to quench the fluorescence of the surface-bound ADC. This ensures that only the internalized signal is measured.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
The increase in mean fluorescence intensity (MFI) over time at 37°C compared to the 4°C control indicates the extent of internalization.
-
References
- 1. biocompare.com [biocompare.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 6. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MMAF Payload Delivery to Tumor Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments focused on optimizing the delivery of Monomethyl Auristatin F (MMAF) payloads to tumor cells.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the efficacy of an MMAF-based Antibody-Drug Conjugate (ADC)?
A1: The efficacy of an MMAF-based ADC is a multifactorial issue. Key parameters to consider include the choice of the target antigen, the antibody's binding affinity and internalization rate, the stability of the linker connecting the antibody to the MMAF payload, and the drug-to-antibody ratio (DAR).[1][][3] Efficient delivery and therapeutic success depend on a delicate balance between these components to ensure the ADC remains stable in circulation and releases the cytotoxic payload specifically within the target tumor cells.[1][3]
Q2: My MMAF-based ADC shows high in vitro potency but limited in vivo efficacy. What are the potential reasons?
A2: Discrepancies between in vitro and in vivo results are common in ADC development. Several factors could contribute to this:
-
Poor Pharmacokinetics (PK): The ADC may be clearing from circulation too rapidly, not allowing for sufficient accumulation in the tumor. This can be influenced by the overall charge and hydrophobicity of the ADC.
-
Linker Instability: The linker might be prematurely cleaved in the bloodstream, leading to systemic toxicity and reduced payload delivery to the tumor.[1][4] Different linker chemistries (e.g., cleavable vs. non-cleavable) exhibit varying stability profiles.[1][3]
-
Tumor Microenvironment (TME): The dense extracellular matrix and high interstitial fluid pressure within a solid tumor can hinder ADC penetration and distribution.
-
Antigen Heterogeneity: The target antigen may be expressed heterogeneously within the tumor, meaning not all tumor cells will be targeted by the ADC.[5]
-
Development of Resistance: Tumor cells can develop resistance to the ADC over time through various mechanisms.[6][7]
Q3: How can I troubleshoot low intracellular delivery of the MMAF payload?
A3: Low intracellular payload concentration is a frequent challenge. Here are some troubleshooting steps:
-
Assess Antibody Internalization: Confirm that your antibody is efficiently internalized by the target cells upon binding to the antigen. Techniques like flow cytometry or fluorescence microscopy can be used to track antibody uptake.[8][9]
-
Evaluate Lysosomal Trafficking: The ADC must be trafficked to the lysosome for the payload to be released from most cleavable linkers. Co-localization studies with lysosomal markers can verify this.
-
Analyze Linker Cleavage: Ensure the linker is being cleaved effectively within the lysosomal environment. This can be payload-dependent; for instance, valine-citrulline linkers are cleaved by lysosomal proteases like Cathepsin B.[10][]
-
Quantify Intracellular Payload: Use analytical methods like liquid chromatography-mass spectrometry (LC-MS) to directly measure the concentration of released MMAF within the tumor cells.[12][13]
Q4: What are the common mechanisms of resistance to MMAF-based ADCs, and how can they be overcome?
A4: Tumor cells can develop resistance through several mechanisms:
-
Downregulation of the Target Antigen: Cells may reduce the expression of the surface antigen, leading to decreased ADC binding and internalization.[14]
-
Impaired ADC Trafficking: Alterations in the endocytic and lysosomal pathways can prevent the ADC from reaching the lysosome, thus hindering payload release.[6][14]
-
Upregulation of Drug Efflux Pumps: ABC transporters can actively pump the released MMAF out of the cell before it can exert its cytotoxic effect.[15]
-
Alterations in the Apoptotic Pathway: Mutations in genes involved in apoptosis can make cells resistant to the cytotoxic effects of MMAF.
To overcome resistance, consider strategies such as using ADCs with different payloads, targeting alternative antigens, or using combination therapies.[6]
Troubleshooting Guides
Problem 1: High Off-Target Toxicity
High off-target toxicity suggests premature release of the MMAF payload in circulation.
Troubleshooting Steps:
-
Evaluate Linker Stability: Assess the stability of your ADC in plasma over time. This can be done by incubating the ADC in plasma and measuring the amount of free payload released using techniques like ELISA or LC-MS.[16]
-
Optimize Linker Chemistry: If the linker is found to be unstable, consider using a more stable linker. For example, non-cleavable linkers are generally more stable in circulation than some cleavable linkers.[1][3] Steric hindrance around the cleavage site can also enhance stability.[1]
-
Control Drug-to-Antibody Ratio (DAR): A high DAR can lead to faster clearance and increased off-target toxicity. Aim for an optimal DAR, which is typically around 2 to 4 for many ADCs.[17] Methods like hydrophobic interaction chromatography (HIC) or reversed-phase liquid chromatography (RP-HPLC) can be used to determine the DAR.[4]
Problem 2: Lack of Bystander Effect with MMAF
MMAF is known to have limited membrane permeability due to its charged carboxyl group, which can result in a poor bystander effect (killing of neighboring antigen-negative tumor cells).[13][18][19]
Troubleshooting Steps:
-
Confirm Payload Properties: MMAF is less membrane-permeable than MMAE.[13] If a bystander effect is critical for your therapeutic strategy, consider using an ADC with a more membrane-permeable payload like MMAE.[20]
-
Evaluate in a Co-culture System: To assess the bystander effect in vitro, set up a co-culture of antigen-positive and antigen-negative cells.[21][22] Treat the co-culture with your ADC and measure the viability of the antigen-negative cells.
-
Consider Dual-Payload ADCs: A novel approach is to use dual-drug ADCs that carry both a membrane-permeable payload (like MMAE) and a potent, less permeable payload (like MMAF) to leverage the benefits of both.[17][20]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of ADC required to inhibit the growth of tumor cells by 50% (IC50).[21][22]
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a density of 1,000-10,000 cells/well and incubate overnight.[21]
-
ADC Treatment: Treat the cells with a serial dilution of the MMAF-ADC and a control ADC. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours. For tubulin inhibitors like MMAF, a longer incubation time is often necessary.[21][22]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[21]
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[21]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
| Parameter | Recommendation |
| Cell Lines | Antigen-positive and antigen-negative |
| Seeding Density | 1,000 - 10,000 cells/well |
| Incubation Time | 72 - 96 hours |
| Assay Readout | Absorbance at 570 nm |
Protocol 2: Quantification of Intracellular MMAF by LC-MS/MS
This protocol allows for the direct measurement of the released MMAF payload within tumor cells.[12][13]
Methodology:
-
Cell Treatment: Treat a known number of tumor cells with the MMAF-ADC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash them to remove any unbound ADC, and lyse the cells to release the intracellular contents.
-
Protein Precipitation: Homogenize the cell lysate with methanol and acetonitrile containing an internal standard (e.g., ¹³C-MMAF) to precipitate proteins.[13]
-
Solid Phase Extraction: Centrifuge the homogenate and subject the supernatant to solid-phase extraction to purify the MMAF.[13]
-
LC-MS/MS Analysis: Analyze the extracted sample using a liquid chromatography-tandem mass spectrometry system to quantify the amount of MMAF.
-
Data Normalization: Normalize the MMAF concentration to the number of cells or total protein content.
| Step | Key Consideration |
| Internal Standard | Use a stable isotope-labeled version of MMAF for accurate quantification.[13] |
| Extraction | Efficient extraction is crucial for accurate measurement. |
| Instrumentation | A sensitive LC-MS/MS system is required for detecting low concentrations of the payload. |
Visualizations
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Drug Conjugate Discovery and Development [promega.com]
- 9. hoeford.com [hoeford.com]
- 10. biopharminternational.com [biopharminternational.com]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. frontiersin.org [frontiersin.org]
- 16. genemedi.net [genemedi.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 19. Non-internalising antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00446A [pubs.rsc.org]
- 20. adcreview.com [adcreview.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Monomethyl Auristatin F aggregation and precipitation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF). MMAF is a potent anti-mitotic agent and a common payload in antibody-drug conjugates (ADCs), but its hydrophobic nature can lead to challenges with aggregation and precipitation during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of MMAF.
Issue: Precipitate observed in MMAF stock solution upon storage.
-
Question: I prepared a stock solution of MMAF in DMSO, but after storing it at -20°C, I see some precipitate. What should I do?
-
Answer: MMAF has high solubility in fresh, anhydrous DMSO, but can precipitate if the DMSO has absorbed moisture.[1] It is also possible for some precipitation to occur at low temperatures.
-
Immediate Action: Before use, warm the vial to room temperature or briefly at 37°C and vortex or sonicate the solution to redissolve the precipitate.[2]
-
Preventative Measures:
-
Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.[3]
-
Store aliquots at -20°C or -80°C in tightly sealed vials. For long-term storage (months to years), -20°C is recommended for the powder form, while in-solvent storage should be at -80°C for up to a year.[2][4]
-
-
Issue: Precipitation or cloudiness observed when diluting MMAF stock solution into aqueous buffer.
-
Question: When I dilute my MMAF stock solution in DMSO into my aqueous buffer (e.g., PBS), the solution becomes cloudy or a precipitate forms. How can I prevent this?
-
Answer: This is a common issue due to the hydrophobic nature of MMAF and its lower solubility in aqueous solutions compared to DMSO. The sudden change in solvent polarity causes the MMAF to crash out of solution.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The final concentration of MMAF in the aqueous buffer may be too high. Try diluting to a lower final concentration.
-
Modify Dilution Method: Instead of adding the MMAF stock directly to the full volume of buffer, try adding the buffer to the MMAF stock solution gradually while vortexing.
-
Use of Co-solvents/Excipients: For in vivo or some in vitro experiments, the use of co-solvents can improve solubility. However, their compatibility with your specific assay must be verified. Formulations may include:
-
Adjust pH: Some auristatin derivatives show improved solubility at a slightly acidic pH.[9] If your experimental conditions allow, consider using a buffer with a pH in the range of 5.0-6.5.
-
-
Issue: Aggregation and precipitation during ADC conjugation reaction.
-
Question: I am conjugating MMAF to a monoclonal antibody, and I am observing significant precipitation in the reaction mixture. What could be the cause and how can I mitigate it?
-
Answer: MMAF and many MMAF-linker constructs are highly hydrophobic.[3] When conjugated to an antibody, they increase the overall hydrophobicity of the resulting ADC, which can lead to aggregation and precipitation.[10] This is particularly problematic at higher drug-to-antibody ratios (DAR).[10]
-
Potential Causes & Solutions:
-
High DAR: A higher number of MMAF molecules per antibody increases the likelihood of aggregation. Consider optimizing the conjugation reaction to target a lower DAR.
-
Antibody Properties: The intrinsic properties of the monoclonal antibody itself can influence its propensity to aggregate upon conjugation.
-
Reaction Conditions:
-
Solvent: Ensure that the reaction buffer contains a sufficient amount of a miscible co-solvent (e.g., DMSO) to maintain the solubility of the MMAF-linker, but not so much that it denatures the antibody.
-
pH and Temperature: Optimize the pH and temperature of the conjugation reaction. While a specific pH might be required for the conjugation chemistry, ensure it is not a pH at which the antibody is prone to aggregation.
-
Additives: The inclusion of stabilizing excipients, such as non-ionic surfactants (e.g., Polysorbate 20 or 80) or certain sugars, in the conjugation buffer may help to reduce aggregation.[11]
-
-
Post-Conjugation: Precipitated ADC can often be removed during the purification step (e.g., size exclusion chromatography).[3] However, this will reduce the overall yield. It is preferable to optimize the conjugation to minimize precipitation.
-
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: How should I prepare a stock solution of MMAF?
-
Q2: What are the recommended storage conditions for MMAF?
Solubility
-
Q3: What is the solubility of MMAF in aqueous buffers?
-
A3: MMAF is poorly soluble in aqueous buffers. While exact values can vary with buffer composition, pH, and temperature, the solubility is significantly lower than in organic solvents like DMSO. For instance, the solubility of a 1:6 mixture of DMSO:PBS (pH 7.2) is approximately 0.14 mg/mL.[5][13] It is generally recommended to first dissolve MMAF in DMSO and then dilute it into the aqueous buffer, paying attention to potential precipitation.
-
Data Presentation: Representative Solubility of MMAF
| Solvent/Buffer | Approximate Solubility | Reference/Note |
| DMSO | ≥ 25 mg/mL | [5] |
| Ethanol | ~2 mg/mL | [5] |
| DMF | ~10 mg/mL | [5] |
| DMSO:PBS (pH 7.2) (1:6 ratio) | ~0.14 mg/mL | [5][13] |
| PBS (pH 7.2) | Low | Qualitative assessment |
| Acetate Buffer (pH 5.0) | Slightly higher than at neutral pH | Based on general properties of auristatins[9] |
Note: The solubility in aqueous buffers is highly dependent on the final concentration of any co-solvent (like DMSO) carried over from the stock solution. The values in this table are for guidance and should be experimentally confirmed.
Experimental Protocols & Analysis
-
Q4: How can I assess the extent of aggregation in my MMAF-ADC sample?
-
Q5: What are the key parameters for an SEC protocol for ADC aggregate analysis?
-
A5: A typical SEC protocol involves an isocratic elution on a column with a pore size suitable for separating the ADC monomer from its aggregates.
-
Column: A silica-based column with a hydrophilic coating is often used to minimize non-specific interactions.
-
Mobile Phase: A buffered saline solution (e.g., phosphate-buffered saline) at a physiological pH is common. For hydrophobic ADCs, the addition of a small amount of organic solvent (e.g., isopropanol or acetonitrile) may be necessary to improve peak shape and reduce column interactions.[15]
-
Detection: UV detection at 280 nm is typically used.
-
-
-
Q6: How can I determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of my MMAF-ADC?
-
A6: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for this purpose.[3] HIC separates molecules based on their hydrophobicity. Since each conjugated MMAF molecule adds to the overall hydrophobicity of the ADC, HIC can resolve species with different numbers of conjugated drugs. This allows for the calculation of the average DAR and an assessment of the drug load distribution.
-
Visualizations
MMAF Mechanism of Action
Caption: MMAF's mechanism of action within a target tumor cell.
General ADC Conjugation Workflow
Caption: A generalized workflow for cysteine-linked ADC conjugation.
Troubleshooting Logic for MMAF Precipitation
Caption: A logical guide for troubleshooting MMAF precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MMAF | Microtubule Associated | TargetMol [targetmol.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and Metabolism Studies of this compound via Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. agilent.com [agilent.com]
- 15. shimadzu.com [shimadzu.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
MMAF ADC Off-Target Toxicity Reduction: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing the off-target toxicity of MMAF ADCs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with MMAF ADCs?
A1: Off-target toxicity of MMAF ADCs is multifactorial and can be broadly categorized into two main areas:
-
"On-target, off-tumor" toxicity: This occurs when the ADC binds to the target antigen expressed on healthy tissues, leading to their damage.
-
"Off-target" toxicity: This is independent of target antigen binding and can arise from several factors:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of MMAF, causing systemic toxicity.[1][2]
-
Non-specific Uptake: Intact ADCs can be taken up by normal cells, particularly those of the reticuloendothelial system (e.g., liver and spleen), through mechanisms like pinocytosis.[3] The physicochemical properties of the ADC, such as hydrophobicity, can influence this non-specific uptake.
-
Fc-mediated Uptake: The Fc region of the antibody can interact with Fc receptors on healthy immune cells, leading to internalization and subsequent payload-mediated toxicity.
-
Mannose Receptor-Mediated Uptake: Glycans on the antibody's Fc region can be recognized by mannose receptors on various cells, including those in the liver and spleen, leading to ADC uptake and off-target toxicity.
-
Q2: How does MMAF differ from MMAE in terms of off-target toxicity, and what are the implications for experimental design?
A2: MMAF and MMAE are both potent auristatin derivatives, but a key structural difference leads to distinct toxicity profiles. MMAF has a charged C-terminal phenylalanine, making it less membrane-permeable than the uncharged MMAE.[4][5][6][7]
This difference has significant implications:
-
Reduced Bystander Effect: Due to its lower membrane permeability, MMAF exhibits a significantly reduced "bystander effect," meaning it is less likely to diffuse out of the target cell and kill neighboring antigen-negative cells.[6] This can be advantageous in reducing damage to surrounding healthy tissue but may be a limitation in treating heterogeneous tumors where not all cancer cells express the target antigen.
-
Lower Systemic Toxicity: The charged nature of MMAF generally leads to lower systemic toxicity compared to MMAE when prematurely released, as it cannot readily enter healthy cells.[8]
When designing experiments, it is crucial to consider the desired outcome. If a strong bystander effect is required for therapeutic efficacy, MMAE might be a more suitable payload. If minimizing off-target damage is the priority, MMAF is a better choice.
Q3: What are the common off-target toxicities associated with MMAF ADCs in preclinical and clinical studies?
A3: While generally better tolerated than MMAE ADCs, MMAF ADCs are associated with specific off-target toxicities. The most consistently reported adverse events include:
-
Ocular Toxicity: This is a significant and frequently observed toxicity with MMAF-containing ADCs, manifesting as blurred vision, dry eyes, and keratitis.[1][9][10][11] The exact mechanism is not fully understood but may involve the accumulation of the payload in ocular tissues.
-
Thrombocytopenia: A decrease in platelet count is another common finding with MMAF ADCs.[12] This is thought to be due to the inhibition of megakaryocyte differentiation by the MMAF payload.
-
Neutropenia: A reduction in neutrophils can also occur, though it is often less severe than with MMAE-based ADCs.[10]
Troubleshooting Guides
Issue 1: High In Vitro Cytotoxicity in Antigen-Negative Cells
| Possible Cause | Troubleshooting Step |
| Linker Instability | Assess the stability of your ADC in plasma from the species used for your in vitro studies. If significant premature payload release is observed, consider using a more stable linker. |
| Non-specific Uptake | Evaluate the hydrophobicity of your ADC. Highly hydrophobic ADCs are more prone to non-specific uptake. Consider strategies to increase hydrophilicity, such as incorporating polyethylene glycol (PEG) into the linker.[13] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the overall hydrophobicity and lead to aggregation, promoting non-specific uptake.[9][10] Synthesize ADCs with a lower, more controlled DAR and compare their in vitro profiles. |
| Cell Line Contamination or Misidentification | Verify the identity and antigen expression status of your cell lines using techniques like flow cytometry or western blotting. |
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy/Toxicity
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics (PK) | Characterize the PK profile of your ADC in vivo. Rapid clearance can lead to insufficient tumor exposure and a lack of efficacy. High DARs are often associated with faster clearance.[10] Modifying the linker with hydrophilic moieties can improve PK.[13] |
| Limited Tumor Penetration | For solid tumors, the large size of ADCs can hinder their penetration into the tumor mass. Consider using smaller antibody fragments or strategies to enhance tumor permeability. |
| Inappropriate Animal Model | Ensure the chosen animal model expresses the target antigen at relevant levels and that the ADC cross-reacts with the murine target if applicable. For assessing on-target, off-tumor toxicity, a model where the ADC binds to the target in normal tissues is necessary. |
| Lack of Bystander Effect | In heterogeneous tumors, the limited bystander effect of MMAF may result in poor efficacy. Evaluate tumor heterogeneity and consider whether an MMAE-based ADC might be more appropriate. |
Data Presentation
Table 1: Comparison of In Vitro Cytotoxicity (IC50) of MMAF ADCs with Different Linkers and DARs
| Antibody Target | Linker Type | DAR | Cell Line | IC50 (ng/mL) | Reference |
| CD30 | mc-vc-PAB | 4 | Karpas-299 | ~5 | [6] |
| CD30 | mc | 4 | Karpas-299 | ~10 | [6] |
| HER2 | mc-vc-PAB | 8 | SK-BR-3 | ~20 | [14] |
| HER2 | mc | 8 | SK-BR-3 | ~45 | [14] |
This table is a representative example based on available literature and is intended for illustrative purposes. Actual values will vary depending on the specific antibody, linker, and experimental conditions.
Table 2: In Vivo Tolerability of MMAF ADCs
| ADC | Animal Model | Dosing Schedule | Maximum Tolerated Dose (MTD) (mg/kg) | Observed Toxicities | Reference |
| Anti-CD70-mc-MMAF | Mouse | Single dose | 30 | Mild, transient weight loss | [5] |
| Anti-CD30-mc-MMAF | Mouse | Single dose | >20 | No significant toxicity reported | [6] |
This table is a representative example. MTD and toxicity profiles are highly dependent on the specific ADC and study design.
Experimental Protocols
Detailed Methodology: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the in vitro cytotoxicity of an MMAF ADC using a colorimetric MTT assay.
Materials:
-
Target antigen-positive and -negative cell lines
-
Complete cell culture medium
-
MMAF ADC and control antibody
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[15][16]
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF ADC and a control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody to the respective wells.
-
Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors like MMAF).[15]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable software.
-
Detailed Methodology: In Vitro Bystander Effect Assay (Co-culture Method)
This protocol describes a method to assess the bystander killing effect of an MMAF ADC by co-culturing antigen-positive and antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
MMAF ADC
-
96-well plate (black, clear bottom for fluorescence microscopy)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding:
-
Prepare suspensions of both the antigen-positive and GFP-expressing antigen-negative cells.
-
Seed a mixture of the two cell lines in a 96-well plate at a defined ratio (e.g., 1:1 or as per experimental design) in 100 µL of complete medium.
-
Include control wells with only the antigen-negative GFP-expressing cells.
-
Incubate overnight to allow for cell attachment.[15]
-
-
ADC Treatment:
-
Prepare serial dilutions of the MMAF ADC in complete medium.
-
Add 100 µL of the diluted ADC to the co-culture wells and the control wells containing only the antigen-negative cells.
-
Incubate the plate for 72-96 hours.
-
-
Quantification of Bystander Effect:
-
After incubation, wash the cells with PBS.
-
Quantify the number of viable GFP-positive cells in each well using a fluorescence microscope or a plate reader.
-
Compare the viability of the GFP-positive cells in the co-culture wells to their viability in the control wells (monoculture) at the same ADC concentrations. A significant decrease in the viability of the antigen-negative cells in the co-culture setup indicates a bystander effect.
-
Visualizations
Caption: Mechanisms of MMAF ADC off-target toxicity.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Caption: Strategies to reduce MMAF ADC off-target toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. agilent.com [agilent.com]
- 14. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Enhancing the Therapeutic Window of MMAF Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Monomethyl Auristatin F (MMAF) antibody-drug conjugates (ADCs).
Troubleshooting Guides
This section addresses common issues encountered during the development and characterization of MMAF ADCs.
Issue 1: High In Vitro Cytotoxicity in Antigen-Negative Cells
-
Question: My MMAF-ADC is showing significant toxicity to antigen-negative cells in my cytotoxicity assay. What could be the cause and how can I troubleshoot this?
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Premature Payload Release | - Assess Linker Stability: Perform a plasma stability assay to determine if the linker is prematurely cleaving and releasing free MMAF.[1][2] - Optimize Linker Chemistry: If using a cleavable linker, consider switching to a more stable linker, such as a non-cleavable linker or a cleavable linker with enhanced stability.[1] |
| ADC Aggregation | - Characterize Aggregates: Use size-exclusion chromatography (SEC) to quantify the percentage of aggregates in your ADC preparation.[3][4] - Optimize Formulation: Adjust buffer conditions (pH, ionic strength) or add stabilizing excipients to minimize aggregation.[4][5] - Improve Conjugation Method: Aggregation can be influenced by the conjugation process. Consider site-specific conjugation to produce a more homogeneous product.[6] |
| Non-Specific Uptake | - Evaluate ADC Hydrophobicity: Increased hydrophobicity can lead to non-specific uptake.[7] Consider using hydrophilic linkers (e.g., PEGylated linkers) to reduce this effect.[8] - Fc Receptor Binding: Non-specific uptake by FcγR-expressing cells can be a factor.[7] Consider engineering the Fc region of the antibody to reduce FcγR binding. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)
-
Question: I am observing high variability in the drug-to-antibody ratio (DAR) between different batches of my MMAF-ADC. How can I improve consistency?
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Conjugation Reaction | - Optimize Reaction Parameters: Tightly control reaction parameters such as temperature, pH, reaction time, and the molar ratio of linker-payload to antibody.[9] - Purification Method: Ensure the purification method (e.g., chromatography) is robust and consistently removes unconjugated antibody and excess linker-payload. |
| Antibody Heterogeneity | - Use a Homogeneous Antibody Source: Ensure the starting monoclonal antibody is of high purity and homogeneity. |
| Analytical Method Variability | - Method Validation: Validate your DAR determination method (e.g., RP-HPLC, HIC, LC-MS) for precision, accuracy, and linearity.[][11] - Use Orthogonal Methods: Use at least two different analytical techniques to confirm the DAR.[9][12] |
Issue 3: Unexpected In Vivo Toxicity (Ocular or Hematological)
-
Question: My MMAF-ADC is causing severe ocular toxicity or thrombocytopenia in my preclinical models at doses lower than expected. What are the potential reasons and how can I mitigate this?
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Payload Accumulation | - Linker Instability: As with in vitro off-target effects, premature payload release in circulation can lead to systemic toxicity.[13] Assess in vivo linker stability. - Non-Specific ADC Uptake: Investigate ADC biodistribution to see if it is accumulating in non-target tissues like the eye or bone marrow.[7] |
| High DAR | - Optimize DAR: Higher DAR values can lead to faster clearance and increased toxicity.[7] Evaluate ADCs with a lower DAR (e.g., 2 or 4).[14] |
| Payload-Specific Toxicity | - MMAF is known to cause ocular and hematological toxicities. [13][15] Consider alternative payloads with different mechanisms of action if toxicity cannot be managed by optimizing other ADC components. |
| Dosing Regimen | - Adjust Dosing: Explore different dosing schedules (e.g., lower doses more frequently) to manage toxicity while maintaining efficacy.[16] |
Frequently Asked Questions (FAQs)
1. What is the therapeutic window of an MMAF-ADC and why is it important?
The therapeutic window refers to the range of drug dosages that can treat disease effectively without causing unacceptable toxicity.[16][17] For an MMAF-ADC, it's the dose range that is high enough to kill tumor cells but low enough to be tolerated by the patient. A wider therapeutic window is crucial for the clinical success of an ADC as it allows for effective dosing with manageable side effects.[16]
2. How does the choice of linker (cleavable vs. non-cleavable) impact the therapeutic window of an MMAF-ADC?
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell.[]
-
Advantage: Can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[]
-
Disadvantage: Premature cleavage in circulation can lead to off-target toxicity, narrowing the therapeutic window.[13]
-
-
Non-cleavable Linkers: The payload is only released after the antibody is fully degraded in the lysosome.[]
3. What is the "bystander effect" and is it desirable for an MMAF-ADC?
The bystander effect occurs when the cytotoxic payload released from a targeted cancer cell diffuses out and kills nearby tumor cells, even if they do not express the target antigen.[][20]
-
For MMAF: MMAF itself has limited membrane permeability due to its charged C-terminal phenylalanine.[8][] Therefore, MMAF-ADCs with non-cleavable linkers, which release a charged metabolite, generally do not exhibit a significant bystander effect.[] To achieve a bystander effect with an auristatin, MMAE is often used with a cleavable linker, as the released MMAE is membrane-permeable.[] The desirability of a bystander effect depends on the tumor characteristics. In heterogeneous tumors with variable antigen expression, a bystander effect can be beneficial. However, it can also increase the risk of toxicity to nearby healthy tissues.
4. How does the Drug-to-Antibody Ratio (DAR) affect the therapeutic window?
The DAR is the average number of drug molecules conjugated to a single antibody. It is a critical parameter influencing both efficacy and toxicity.[11]
-
Low DAR (e.g., 2): May not deliver a sufficiently potent dose to the tumor, leading to reduced efficacy.
-
High DAR (e.g., 8): Can increase hydrophobicity, leading to faster clearance from circulation, increased aggregation, and higher off-target toxicity, which narrows the therapeutic window.[7]
-
Optimal DAR: Often, an intermediate DAR of around 2 to 4 is found to provide the best balance of efficacy and safety for auristatin-based ADCs.[14]
5. What are the common mechanisms of resistance to MMAF-ADCs?
Resistance to MMAF-ADCs can arise from several factors, including:
-
Downregulation of the target antigen: Fewer targets on the cell surface lead to reduced ADC binding and internalization.
-
Altered intracellular trafficking: Changes in the endosomal/lysosomal pathway can prevent the ADC from reaching the lysosome for payload release.
-
Increased expression of drug efflux pumps: These pumps can actively remove the payload from the cell before it can reach its target (tubulin).
-
Mutations in tubulin: Changes in the structure of tubulin can prevent MMAF from binding and disrupting microtubule formation.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro potency of an MMAF-ADC using a colorimetric MTT assay.
Materials:
-
Target antigen-positive and -negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MMAF-ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[21][22]
-
ADC Treatment: Prepare serial dilutions of the MMAF-ADC and a non-targeting control ADC in complete medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.[23]
-
Incubation: Incubate the plates for a period that allows for cell division and the ADC to take effect (e.g., 72-120 hours).[24]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[22]
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by RP-HPLC
This protocol describes the determination of the average DAR of a cysteine-linked MMAF-ADC using reversed-phase high-performance liquid chromatography (RP-HPLC) after reduction of the antibody.
Materials:
-
MMAF-ADC sample
-
Reducing agent (e.g., DTT or TCEP)
-
RP-HPLC system with a suitable column (e.g., C4 or C8)
-
Mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)
-
UV detector
Procedure:
-
Sample Preparation: Reduce the interchain disulfide bonds of the ADC by incubating with a reducing agent (e.g., DTT at 37°C for 30 minutes) to separate the light and heavy chains.
-
HPLC Analysis:
-
Inject the reduced sample onto the RP-HPLC column.
-
Elute the light and heavy chains using a gradient of increasing organic mobile phase (acetonitrile).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chain (H1, H2, etc.).
-
Integrate the peak areas for each species.
-
Calculate the average DAR using the following formula:[9][] DAR = (Σ (n * Peak Area_n)) / (Σ Peak Area_n) where 'n' is the number of MMAF molecules on that chain fragment.
-
Visualizations
Signaling Pathway of MMAF-induced Apoptosis
Caption: Mechanism of action for a typical MMAF-ADC leading to apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining MMAF-ADC cytotoxicity using an MTT assay.
Logical Relationship of Factors Affecting Therapeutic Window
Caption: Key ADC parameters influencing the therapeutic window.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kelun-Biotech's Core product Trastuzumab Botidotin Approved for Marketing by NMPA for HER2-positive BC [prnewswire.com]
- 15. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]
- 16. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 20. agilent.com [agilent.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. applications.emro.who.int [applications.emro.who.int]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
MMAF Linker Technology Technical Support Center
Welcome to the technical support center for MMAF (Monomethyl Auristatin F) linker stability and cleavage optimization. This resource is designed for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a cleavable MMAF linker like mc-vc-PABC-MMAF?
A1: The mc-vc-PABC-MMAF linker is designed to be stable in systemic circulation and release the cytotoxic MMAF payload inside the target cancer cell. The valine-citrulline (vc) dipeptide is specifically cleaved by lysosomal proteases, particularly Cathepsin B, which are highly expressed in the tumor microenvironment and within cancer cells.[1][] Upon cleavage of the vc linker, the PABC (p-aminobenzyl carbamate) spacer self-immolates, leading to the release of the active MMAF payload.[]
Q2: Why am I observing high levels of premature MMAF release in my mouse xenograft model but not in human plasma stability assays?
A2: This discrepancy is often due to species-specific differences in plasma enzymes. Mouse plasma contains a high concentration of carboxylesterase 1c (Ces1c), which can prematurely cleave the valine-citrulline (vc) linker, leading to off-target toxicity and reduced efficacy in mouse models.[3][4] Human plasma has significantly lower levels of this enzyme, resulting in greater linker stability.[3][5]
Q3: What are the main differences in experimental outcome between a cleavable (e.g., mc-vc-PABC-MMAF) and a non-cleavable (e.g., mc-MMAF) linker?
A3: Cleavable linkers are designed to release the payload upon enzymatic cleavage within the target cell, which can then diffuse and exert a "bystander effect" on neighboring antigen-negative tumor cells.[6] Non-cleavable linkers, on the other hand, release the payload as a linker-amino acid adduct after complete proteolytic degradation of the antibody in the lysosome. These adducts are often less cell-permeable, limiting the bystander effect.[] Consequently, ADCs with non-cleavable linkers may show reduced off-target toxicity but might be less effective against heterogeneous tumors.[][8]
Q4: Can I optimize the cleavage efficiency of my vc-PABC linker?
A4: Yes, several factors can influence cleavage efficiency. The rate of cleavage can be affected by the specific amino acid sequence of the dipeptide linker. While valine-citrulline is common, other sequences can be explored. Additionally, modifications to the PABC spacer or the inclusion of hydrophilic moieties can impact enzyme accessibility and cleavage kinetics. Optimizing the pH of the lysosomal environment in cellular assays can also provide insights into cleavage efficiency.
Q5: What are common off-target toxicities associated with MMAF ADCs and how are they related to linker stability?
A5: Common off-target toxicities observed with MMAF-containing ADCs include ocular toxicity and neutropenia.[6][9][] These toxicities can be exacerbated by premature linker cleavage in circulation, which leads to systemic exposure to the potent MMAF payload.[6][] Improving linker stability is a key strategy to mitigate these off-target effects.[]
Troubleshooting Guides
Problem 1: High Levels of Premature Payload Release in In Vitro Plasma Stability Assay
| Possible Cause | Troubleshooting/Optimization Strategy |
| Linker instability in the specific plasma species (e.g., mouse plasma). | Confirm if you are using mouse plasma, which is known to have high carboxylesterase activity. Consider using human or primate plasma for your assays to better predict clinical stability. Alternatively, use carboxylesterase inhibitors in your mouse plasma assay for mechanistic studies. |
| Suboptimal conjugation chemistry. | Ensure that the conjugation reaction has gone to completion and that the linker is securely attached to the antibody. Analyze the ADC by techniques like HIC-HPLC or LC-MS to confirm proper conjugation and drug-to-antibody ratio (DAR).[12] |
| Presence of proteases in the plasma sample. | Use fresh, properly stored plasma and consider adding a broad-spectrum protease inhibitor cocktail (excluding those that would inhibit the intended cleavage enzyme in a targeted cleavage assay) to a control sample to assess non-specific proteolytic degradation. |
| Linker design is inherently unstable. | Consider redesigning the linker. For vc-based linkers, introducing modifications such as a glutamic acid residue (EVCit) has been shown to increase stability in mouse plasma without compromising cathepsin B-mediated cleavage.[5] |
Problem 2: Low or Inconsistent Cytotoxicity in Cellular Assays
| Possible Cause | Troubleshooting/Optimization Strategy |
| Inefficient ADC internalization. | Confirm target antigen expression on your cell line. Use flow cytometry or confocal microscopy to visualize and quantify ADC internalization.[5][13] If internalization is low, you may need to select a different antibody clone or target antigen. |
| Insufficient cleavage of the linker inside the cell. | Verify that the target cells express sufficient levels of the required lysosomal proteases (e.g., Cathepsin B). You can perform a western blot for Cathepsin B on your cell lysate. Also, consider that other cathepsins (K, L, S) can also cleave the vc linker.[14] |
| Payload is being actively effluxed from the cell. | Some cancer cells overexpress multidrug resistance (MDR) transporters that can pump the payload out of the cell before it can exert its effect. You can test this by co-incubating your ADC with an MDR inhibitor. |
| Incorrect Drug-to-Antibody Ratio (DAR). | A low DAR may result in insufficient payload delivery. A very high DAR can lead to ADC aggregation and altered pharmacokinetics.[6][15] Determine the DAR of your ADC using techniques like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry. |
| ADC Aggregation. | Aggregated ADCs can have reduced efficacy and increased immunogenicity.[6][15] Analyze your ADC preparation for aggregates using size-exclusion chromatography (SEC).[16][17] |
Problem 3: Unexpected In Vivo Toxicity
| Possible Cause | Troubleshooting/Optimization Strategy |
| Premature linker cleavage leading to systemic payload release. | As discussed for in vitro assays, this is a common issue, especially in rodent models. Analyze plasma samples from your in vivo study for the presence of free MMAF using LC-MS/MS.[18] |
| "On-target, off-tumor" toxicity. | The target antigen may be expressed at low levels on healthy tissues, leading to toxicity. Evaluate the expression profile of your target antigen in normal tissues. |
| Antigen-independent uptake of the ADC. | ADCs can be taken up non-specifically by cells of the reticuloendothelial system (e.g., in the liver and spleen), leading to payload release and toxicity in these organs.[9] |
| High DAR leading to faster clearance and off-target accumulation. | ADCs with a high DAR can be more hydrophobic, leading to faster clearance and increased non-specific uptake.[6] Consider producing ADCs with a lower, more controlled DAR. |
Data Summary
Table 1: Comparative Stability of MMAF Linkers in Human vs. Mouse Plasma
| Linker Type | Plasma Source | Incubation Time | % Payload Released | Reference |
| vc-MMAE | Human | 6 days | < 1% | |
| vc-MMAE | Mouse | 6 days | > 20% | |
| mc-MMAF | Human | 6 days | ~0.02-0.03% | [15] |
| mc-MMAF | Mouse | 6 days | ~0.02-0.03% | [15] |
| VCit-MMAF | Human | 28 days | No significant degradation | [3][5] |
| VCit-MMAF | Mouse | 14 days | > 95% | [3][5] |
| EVCit-MMAF | Human | 28 days | No significant degradation | [5] |
| EVCit-MMAF | Mouse | 14 days | Almost no cleavage | [5] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay using LC-MS/MS
This protocol is for assessing the stability of an MMAF-ADC in plasma by quantifying the amount of released (free) MMAF over time.
Materials:
-
MMAF-ADC
-
Human, rat, or mouse plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid
-
Internal standard (e.g., isotopically labeled MMAF)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Dilute the MMAF-ADC to a final concentration of 100 µg/mL in pre-warmed plasma. Prepare a parallel incubation in PBS as a control for non-enzymatic degradation.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), aliquot 50 µL of the plasma/ADC mixture.
-
To precipitate plasma proteins, add 200 µL of cold acetonitrile containing the internal standard to each aliquot.
-
Vortex vigorously and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the concentration of free MMAF.
-
Calculate the percentage of MMAF released at each time point relative to the initial total conjugated MMAF concentration.
Protocol 2: Cathepsin B-Mediated Cleavage Assay
This protocol evaluates the susceptibility of a cleavable MMAF linker to enzymatic cleavage by Cathepsin B.
Materials:
-
MMAF-ADC with a cleavable linker (e.g., mc-vc-PABC-MMAF)
-
Recombinant human Cathepsin B
-
Assay buffer: 50 mM sodium acetate, 2 mM DTT, pH 5.0
-
Stop solution: Acetonitrile with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the MMAF-ADC in an appropriate buffer (e.g., PBS).
-
Activate Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the MMAF-ADC (final concentration e.g., 10 µM) and activated Cathepsin B (final concentration e.g., 1 µM) in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and quench the reaction by adding 4 volumes of cold stop solution.
-
Centrifuge the samples to pellet the enzyme and any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released MMAF.
-
Plot the concentration of released MMAF over time to determine the cleavage kinetics.
Protocol 3: Cellular Internalization and Payload Release Assay
This protocol is designed to quantify the uptake of an ADC by target cells and the subsequent release of the MMAF payload.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
MMAF-ADC
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
LC-MS/MS system
Procedure:
-
Seed the target and control cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the MMAF-ADC at a relevant concentration (e.g., 1-10 µg/mL) in fresh cell culture medium.
-
Incubate for various time points (e.g., 4, 24, 48 hours) at 37°C.
-
At each time point, wash the cells three times with cold PBS to remove any unbound ADC.
-
Lyse the cells by adding lysis buffer and scraping the cells.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Transfer the supernatant (containing the intracellular contents) to a new tube.
-
Perform protein precipitation on the lysate as described in Protocol 1 to separate the free payload from proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the intracellular concentration of free MMAF.
-
Normalize the MMAF concentration to the total protein content of the cell lysate.
Visualizations
Caption: Mechanism of action for a cleavable MMAF ADC.
Caption: Workflow for in vitro plasma stability assay.
Caption: Troubleshooting flowchart for low ADC efficacy.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 12. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
MMAF-ADC Purification Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Monomethyl Auristatin F (MMAF) antibody-drug conjugate (ADC) purification protocols.
Troubleshooting Guides
This section addresses common issues encountered during the purification of MMAF-ADCs.
1. Issue: Low Recovery of MMAF-ADC
Low recovery of the final purified MMAF-ADC can be attributed to several factors, from the initial conjugation reaction to the final purification steps.
Possible Causes and Solutions:
| Cause | Troubleshooting Recommendation |
| Precipitation/Aggregation | MMAF is a hydrophobic molecule, which can lead to aggregation and precipitation of the ADC, especially at high drug-to-antibody ratios (DAR).[1] To mitigate this, consider using ADC stabilizing buffers which contain excipients to prevent hydrophobic interactions.[1][2] It is also recommended to perform purification steps at room temperature and to filter the buffer before use to remove any salt crystals.[3] If precipitation is observed, centrifugation can be used to remove the precipitate before proceeding with chromatography.[1] |
| Non-specific Binding to Chromatography Resin | The hydrophobicity of MMAF can cause non-specific binding to chromatography resins, leading to product loss.[4] For Hydrophobic Interaction Chromatography (HIC), ensure the salt concentration in the loading buffer is optimized to promote binding without causing precipitation.[5] For Size Exclusion Chromatography (SEC), the addition of organic modifiers like isopropanol or acetonitrile to the mobile phase can help reduce non-specific interactions.[6] |
| Inappropriate Chromatography Conditions | Suboptimal buffer pH, salt concentration, or gradient slope can lead to poor separation and recovery. It is crucial to screen a range of conditions to find the optimal parameters for your specific MMAF-ADC. For HIC, a linear gradient from high to low salt concentration is typically used for elution.[5][7] |
| Issues with Tangential Flow Filtration (TFF) | If using TFF for buffer exchange or removal of unconjugated drug, ensure the membrane molecular weight cut-off (MWCO) is appropriate for your ADC to prevent product loss. Also, monitor for membrane fouling, which can reduce recovery. |
Troubleshooting Workflow for Low Recovery:
References
- 1. cellmosaic.com [cellmosaic.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: Monomethyl Auristatin F (MMAF) vs. Monomethyl Auristatin E (MMAE)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most potent and widely utilized payloads are the auristatin derivatives, Monomethyl Auristatin F (MMAF) and Monomethyl Auristatin E (MMAE). Both are powerful antimitotic agents, but subtle structural differences lead to distinct cytotoxic profiles. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in the selection of the optimal payload for their ADC development.
Executive Summary
MMAE and MMAF are synthetic analogs of the natural product dolastatin 10.[1] They exert their cytotoxic effects by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2] The primary structural difference lies at the C-terminus: MMAE is a neutral, membrane-permeable molecule, while MMAF possesses a charged C-terminal phenylalanine, which restricts its passive diffusion across cell membranes.[1][3] This key difference underpins their varying cytotoxic characteristics. As a free drug, MMAE generally exhibits greater potency due to its cell permeability.[4] However, when conjugated to a monoclonal antibody (mAb), the targeting specificity of the ADC can enable MMAF to achieve comparable or even superior efficacy with a potentially improved safety profile due to its reduced ability to affect neighboring, antigen-negative cells (the "bystander effect").[4][5]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro cytotoxicity (IC50 values) of free MMAF and MMAE, as well as when conjugated to antibodies, across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Free MMAF vs. Free MMAE
| Cell Line | Cancer Type | Free MMAF IC50 (nM) | Free MMAE IC50 (nM) | Reference |
| NCI-N87 | Gastric Cancer | 88.3 | 0.7 | [5] |
| OE19 | Esophageal Cancer | 386.3 | 1.5 | [5] |
| HCT116 | Colorectal Cancer | 8,944 | 8.8 | [5] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | - | Potently cytotoxic | [4] |
Table 2: In Vitro Cytotoxicity of MMAF-ADC vs. MMAE-ADC
| ADC | Target Antigen | Cell Line | Cancer Type | ADC IC50 (ng/mL) | Reference |
| cAC10-vcMMAF | CD30 | Karpas 299 | Anaplastic Large Cell Lymphoma | Potently cytotoxic | [4] |
| cAC10-vcMMAE | CD30 | Karpas 299 | Anaplastic Large Cell Lymphoma | Potently cytotoxic | [4] |
| L49-vcMMAF | p97 | SK-MEL-5 | Melanoma | 0.7 - 7.1 | [6] |
| L49-vcMMAE | p97 | SK-MEL-5 | Melanoma | Potently cytotoxic | [6] |
| P-MMAF | HER2 | NCI-N87 | Gastric Cancer | 0.07 (nmol/L) | [5] |
| T-MMAF | HER2 | NCI-N87 | Gastric Cancer | 0.09 (nmol/L) | [5] |
| P-MMAF | HER2 | OE19 | Esophageal Cancer | 0.16 (nmol/L) | [5] |
| T-MMAF | HER2 | OE19 | Esophageal Cancer | 0.18 (nmol/L) | [5] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro cytotoxicity assay used to determine the IC50 values of auristatin-based compounds and ADCs.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MMAF, MMAE, or ADC constructs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[9] Plates are incubated overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compounds (MMAF, MMAE, or ADCs) is prepared in complete culture medium. The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with no compound are also included.
-
Incubation: The plates are incubated for a period that allows for the cytotoxic effects to manifest, typically 48 to 144 hours.[10]
-
MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.[10]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: The absorbance values are corrected for background absorbance. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Auristatin-Induced Cytotoxicity
Caption: Mechanism of action for MMAF/MMAE-based ADCs.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using an MTT assay.
References
- 1. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. applications.emro.who.int [applications.emro.who.int]
Validating the Efficacy of MMAF-Based ADCs In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant advancement. Among the various payloads utilized, monomethyl auristatin F (MMAF) has emerged as a potent anti-tubulin agent. This guide provides an objective comparison of the in vivo efficacy of MMAF-based ADCs against other alternatives, supported by experimental data. We delve into detailed experimental protocols and visualize key biological and experimental processes to offer a comprehensive resource for researchers in the field.
MMAF vs. Other Payloads: A Tale of Two Auristatins
MMAF and its close analog, monomethyl auristatin E (MMAE), are both potent tubulin inhibitors that induce cell cycle arrest and apoptosis.[1][2][3] However, a key structural difference underpins their distinct biological properties. MMAF possesses a charged C-terminal phenylalanine, which renders it less permeable to cell membranes compared to the uncharged MMAE.[2][3] This reduced permeability is thought to minimize the "bystander effect," where the payload released from a target cell kills adjacent, antigen-negative cells. While a strong bystander effect can be advantageous in heterogeneous tumors, a more targeted, less permeable payload like MMAF may offer a superior safety profile by reducing off-target toxicity.[4]
In Vivo Efficacy of MMAF-Based ADCs: Quantitative Insights
The anti-tumor activity of MMAF-based ADCs has been evaluated in numerous preclinical xenograft models across various cancer types. The following tables summarize key quantitative data from these studies, offering a comparative look at their efficacy.
| ADC Target | Cancer Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) | Mean Tumor Volume (mm³) | Reference |
| HER2 | NCI-N87 (Gastric Cancer) | T-MMAF | 1 nmol, single dose | Not Reported | Showed significant tumor growth delay compared to control | [4] |
| HER2 | NCI-N87 (Gastric Cancer) | P-MMAF | 1 nmol, single dose | Not Reported | Showed significant tumor growth delay compared to control | [4] |
| Tn Antigen | LOX (Melanoma) | Chi-Tn/MMAF | Not Specified | Induced a delay in tumor growth | Not Reported | [5] |
| ADC Target | Cancer Model | Treatment Group | Dose & Schedule | Tumor Drug Accumulation (pmol/g) | Tumor-to-Muscle Ratio | Reference |
| HER2 | NCI-N87 (Gastric Cancer) | T-MMAF | 1 nmol, single dose | ~150 (Day 1) | Higher than T-MMAE | [4] |
| HER2 | NCI-N87 (Gastric Cancer) | T-MMAE | 1 nmol, single dose | ~100 (Day 1) | Lower than T-MMAF | [4] |
Experimental Protocols: A Guide to In Vivo ADC Efficacy Studies
The following provides a detailed methodology for a typical xenograft study to evaluate the in vivo efficacy of an MMAF-based ADC.
1. Cell Line and Animal Models:
-
Cell Lines: Select a human cancer cell line that expresses the target antigen of the ADC. For example, for a HER2-targeting ADC, cell lines such as NCI-N87 or BT-474 can be used.[4][6]
-
Animals: Utilize immunodeficient mice, such as NOD-SCID or NSG mice, to prevent rejection of the human tumor xenograft.[7] Mice should be 6-8 weeks old at the start of the experiment.
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel, to a final concentration of 1 x 10^7 cells/mL.[8]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[7][8]
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[9]
-
Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
4. ADC Administration:
-
Reconstitute the lyophilized ADC in a sterile vehicle, such as PBS.
-
Administer the ADC, a control antibody, or the vehicle to the respective groups via intravenous (IV) injection into the tail vein.[7]
-
The dosing and schedule will vary depending on the specific ADC and study design (e.g., single dose or multiple doses over several weeks).[4][5]
5. Efficacy Endpoints and Data Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary efficacy endpoints typically include tumor growth inhibition (TGI) and changes in tumor volume over time.[10]
-
Secondary endpoints may include survival analysis.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry or measurement of intratumoral drug concentration.[4]
-
Statistically analyze the data to determine the significance of the observed anti-tumor effects.
Visualizing the Science: Diagrams and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Action of MMAF-based ADCs.
Caption: A typical workflow for an in vivo ADC efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. veterinarypaper.com [veterinarypaper.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MMAF and Other Tubulin Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Monomethyl Auristatin F (MMAF) with other prominent tubulin inhibitors, including Monomethyl Auristatin E (MMAE), taxanes, and vinca alkaloids. This analysis is supported by experimental data and detailed methodologies to assist researchers in their evaluation of these potent anti-cancer agents.
Introduction to Tubulin Inhibitors
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division.[1] These agents are broadly classified into two main categories: microtubule-destabilizing agents and microtubule-stabilizing agents.[2][3]
-
Microtubule-Destabilizing Agents: This class includes auristatins like MMAF and MMAE, as well as vinca alkaloids. They act by inhibiting the polymerization of tubulin into microtubules, leading to microtubule disassembly.[2][3] This disruption of the mitotic spindle triggers cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis.[4][5]
-
Microtubule-Stabilizing Agents: Taxanes belong to this category. They function by binding to microtubules and preventing their depolymerization, leading to the formation of abnormal and overly stable microtubule bundles.[6] This stabilization also disrupts the mitotic spindle, causing cell cycle arrest and apoptosis.[6]
MMAF and MMAE are synthetic analogs of the natural product dolastatin 10 and are frequently used as payloads in antibody-drug conjugates (ADCs).[7][8] ADCs utilize the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent like MMAF directly to cancer cells, thereby minimizing systemic toxicity.[]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for all these inhibitors is the disruption of microtubule dynamics, leading to mitotic catastrophe and apoptosis. However, the specific binding sites and downstream signaling effects can vary.
MMAF and MMAE: These auristatins bind to the vinca domain on β-tubulin, inhibiting tubulin polymerization.[7] The key structural difference between MMAF and MMAE is the presence of a charged C-terminal phenylalanine in MMAF, which makes it less membrane-permeable than MMAE.[7] This property can reduce non-specific toxicity and makes MMAF a potentially more favorable payload for ADCs in certain contexts.[] The disruption of microtubules by auristatins activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest can trigger the intrinsic apoptotic pathway, involving the activation of caspase-9 and caspase-3.[10]
Vinca Alkaloids (e.g., Vincristine, Vinblastine): Similar to auristatins, vinca alkaloids bind to the vinca domain on β-tubulin and inhibit microtubule polymerization.[11][12] Their binding leads to the formation of tubulin paracrystals at high concentrations.[12] The resulting mitotic arrest also activates the apoptotic cascade.[4]
Taxanes (e.g., Paclitaxel, Docetaxel): Taxanes bind to a different site on the interior of the microtubule, promoting tubulin polymerization and stabilizing the microtubule structure.[6] This stabilization prevents the dynamic instability required for proper mitotic spindle function, leading to G2/M arrest and apoptosis.[6]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to anti-tubulin agents: From vinca alkaloids to epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. sgo-iasgo.com [sgo-iasgo.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Validating the Target Specificity of MMAF Conjugates: A Comparative Guide
The development of antibody-drug conjugates (ADCs) as targeted cancer therapies requires rigorous validation of their specificity to ensure they selectively kill cancer cells while minimizing off-target toxicity. Monomethyl auristatin F (MMAF) is a potent anti-tubulin agent frequently used as a payload in ADCs.[1][2][3] This guide provides a comparative overview of key experimental approaches to validate the target specificity of MMAF conjugates, complete with experimental data, detailed protocols, and visual workflows for researchers, scientists, and drug development professionals.
MMAF functions by inhibiting tubulin polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][5] Unlike its analog, monomethyl auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which limits its membrane permeability.[2][5][6] This property reduces the "bystander effect," where the payload released from a target cell kills adjacent, antigen-negative cells.[6][][8] Consequently, MMAF-based ADCs are particularly suited for treating tumors with high and homogenous target antigen expression.[9]
Comparative Efficacy of MMAF Conjugates
The specificity and efficacy of MMAF conjugates are typically evaluated through a series of in vitro and in vivo assays. These studies compare the activity of the MMAF-ADC against target-positive and target-negative cell lines, as well as against control antibodies and unconjugated MMAF.
Table 1: In Vitro Cytotoxicity of MMAF and MMAF-ADCs
| Cell Line | Target Antigen | Compound | IC50 (nM) | Reference |
| Karpas 299 | CD30 | cAC10-vcMMAF | Potently cytotoxic | [10] |
| H3396 | - | MMAF | 105 | [3] |
| 786-O | - | MMAF | 257 | [3] |
| Caki-1 | - | MMAF | 200 | [3] |
| NCI N87 | HER2 | P-MMAF | Not specified | [11] |
| OE19 | HER2 | P-MMAF | Not specified | [11] |
| HCT116 | HER2-negative | P-MMAF | No significant effect | [11] |
| Jurkat | Tn | Chi-Tn/MMAF | 7 x 10^-11 M (SAP conjugate) | [12] |
| TA3Ha | Tn | Chi-Tn/MMAF | 8 x 10^-9 M (SAP conjugate) | [12] |
| LOX | Tn | Chi-Tn/MMAF | Dose-dependent cytotoxicity | [12] |
Table 2: In Vivo Antitumor Activity of MMAF-ADCs in Xenograft Models
| Xenograft Model | Target Antigen | ADC Treatment | Dosage | Outcome | Reference |
| Admixed (CD30+ & CD30-) | CD30 | cAC10-vcMMAF | 3 mg/kg | Continuous tumor growth | [6][10] |
| HPAF-II | Tissue Factor | TF-011-MMAF | 3 mg/kg | Tumor growth inhibition | [13] |
| LOX | Tn | Chi-Tn/MMAF | Not specified | Delay of tumor growth | [12] |
Key Experimental Protocols for Validation
Accurate and reproducible experimental design is crucial for validating the target specificity of MMAF conjugates. Below are detailed protocols for essential assays.
In Vitro Cytotoxicity Assay
This assay determines the dose-dependent cytotoxic effect of the MMAF-ADC on antigen-positive and antigen-negative cancer cell lines.
Protocol: MTT Assay [14]
-
Cell Seeding: Seed target-positive and target-negative cells in separate 96-well plates at a density of 1,000–10,000 cells per well in 50 µL of culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
ADC Preparation: Prepare serial dilutions of the MMAF-ADC, a non-targeting control ADC, and free MMAF. The concentrations should be prepared at twice the desired final concentration.
-
Treatment: Add 50 µL of the prepared ADC or control solutions to the respective wells. Include wells with untreated cells as a negative control and wells with only media as a blank.
-
Incubation: Incubate the plates at 37°C for 72-96 hours. The longer incubation time is necessary for tubulin inhibitors like MMAF, which induce delayed cell killing due to cell-cycle arrest.[14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add 100 µL of 10% SDS-HCl solution to each well and incubate overnight in the dark at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Antibody Internalization Assay
This assay confirms that the ADC binds to the target antigen on the cell surface and is subsequently internalized, a prerequisite for the intracellular release of MMAF.[12][15]
Protocol: pHrodo-Based Fluorescence Detection [15]
-
ADC Labeling: Conjugate the antibody or ADC with a pH-sensitive dye like pHrodo, which fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
Cell Seeding: Seed target-positive and target-negative cells in a 96-well imaging plate.
-
Treatment: Add the fluorescently labeled ADC to the cells at a predetermined concentration.
-
Live-Cell Imaging: Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2).
-
Image Acquisition: Acquire fluorescence and phase-contrast images at regular intervals (e.g., every 30 minutes) for 24-48 hours.
-
Analysis: Quantify the intracellular fluorescence intensity over time using image analysis software. A time-dependent increase in fluorescence in target-positive cells, but not in target-negative cells, indicates specific, receptor-mediated internalization.
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy and specificity of MMAF-ADCs in a physiological setting.[16]
Protocol: Cell Line-Derived Xenograft Model [13][16][17]
-
Cell Implantation: Subcutaneously implant target-positive human tumor cells into the flank of immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) with calipers every 2-3 days.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
MMAF-ADC
-
Isotype control ADC (non-targeting antibody with MMAF)
-
Vehicle control
-
Unconjugated antibody
-
-
Dosing: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the planned dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Tissue Analysis: At the end of the study, tumors and major organs can be harvested for histological or immunohistochemical analysis to assess target engagement and potential off-target toxicities.
Visualizing the Mechanisms and Workflows
Diagrams are provided to illustrate the signaling pathway affected by MMAF and the workflows of the key validation experiments.
Caption: Mechanism of action of an MMAF-ADC.
References
- 1. Types of Payloads for Antibody-Drug Conjugates (ADCs) | Biointron [biointron.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 8. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemexpress.com [chemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 16. mdpi.com [mdpi.com]
- 17. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
Assessing the Bystander Effect of MMAF vs. MMAE in Antibody-Drug Conjugates
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most widely used payloads are the auristatins, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). A key differentiator between these two potent antimitotic agents is their ability to induce a "bystander effect," the capacity of the payload to kill not only the targeted antigen-positive cancer cells but also adjacent antigen-negative cells. This guide provides a detailed comparison of the bystander effects of MMAF and MMAE, supported by experimental data and methodologies, to inform rational ADC design.
The bystander effect is of particular importance in the context of heterogeneous tumors, where not all cancer cells express the target antigen. An ADC with a potent bystander effect can overcome this heterogeneity, leading to a more profound and durable anti-tumor response.[1][2] The primary factors governing the bystander effect are the physicochemical properties of the payload, particularly its membrane permeability, and the use of a cleavable linker that releases the payload in its active form.[][4][5][6]
Physicochemical Properties and Mechanism of Action
MMAE and MMAF are structurally similar synthetic analogs of the natural product dolastatin 10.[7] Both function by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[][7][8] However, a crucial structural difference dictates their membrane permeability and, consequently, their bystander potential.
MMAE is a neutral, hydrophobic molecule, which allows it to readily diffuse across cell membranes.[1][][9] In contrast, MMAF possesses a charged C-terminal phenylalanine residue, rendering it more hydrophilic and significantly less membrane-permeable.[1][7][8][10][11] This fundamental difference is the primary driver of their distinct bystander capabilities.
| Property | MMAE | MMAF | Reference |
| Charge | Neutral | Negatively Charged | [7] |
| Membrane Permeability | High | Low | [1][11] |
| Bystander Effect | Potent | Negligible | [1][][9][12][13] |
The Bystander Effect: A Head-to-Head Comparison
The differential membrane permeability of MMAE and MMAF directly translates to their capacity for bystander killing. Once an ADC delivering MMAE binds to its target antigen on a cancer cell and is internalized, the cleavable linker releases the MMAE payload within the cell. Due to its high membrane permeability, the released MMAE can then diffuse out of the target cell and into the surrounding tumor microenvironment, where it can be taken up by and kill neighboring antigen-negative cancer cells.[5][6][11]
Conversely, when an MMAF-conjugated ADC releases its payload, the charged nature of MMAF largely confines it within the target cell, preventing its diffusion to adjacent cells.[1][12][13] Consequently, the cytotoxic activity of MMAF is primarily restricted to the antigen-positive cells that directly internalize the ADC.
In Vivo Evidence: An Admixed Tumor Model
A seminal study utilizing an admixed tumor xenograft model provided compelling in vivo evidence for the superior bystander effect of MMAE.[1][12][13] In this model, mice were implanted with a mixture of CD30-positive and CD30-negative cancer cells.
| ADC | Target | Payload | Outcome in Admixed Tumor Model | Reference |
| cAC10-vcMMAE | CD30 | MMAE | Complete tumor remission | [1][12][13] |
| cAC10-vcMMAF | CD30 | MMAF | No significant anti-tumor effect on bystander cells | [1][12][13] |
These findings unequivocally demonstrate that the membrane-permeable MMAE can elicit a powerful bystander effect in vivo, leading to the eradication of both antigen-positive and antigen-negative tumor cells. In stark contrast, the membrane-impermeable MMAF failed to exhibit a significant bystander effect in the same model.[1][12][13]
Experimental Protocols for Assessing the Bystander Effect
The in vitro assessment of the bystander effect is a crucial step in the preclinical evaluation of ADCs. Two commonly employed methodologies are the co-culture assay and the conditioned medium transfer assay.[14][15][16][17]
Co-Culture Bystander Effect Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.
Methodology:
-
Cell Seeding: Antigen-positive and antigen-negative cells are seeded together in a co-culture. The antigen-negative cells are typically engineered to express a fluorescent protein (e.g., GFP) to allow for their specific identification and quantification.[16]
-
ADC Treatment: The co-culture is treated with varying concentrations of the ADC.
-
Incubation: The cells are incubated for a period of 72 to 120 hours to allow for ADC internalization, payload release, and induction of cell death.
-
Data Acquisition: The viability of the fluorescently labeled antigen-negative cells is determined using imaging or flow cytometry.
-
Analysis: The percentage of viable antigen-negative cells is plotted against the ADC concentration to determine the IC50 value, representing the concentration of ADC required to kill 50% of the bystander cells.
Conditioned Medium Transfer Assay
This method assesses whether the cytotoxic payload is released from the target cells into the surrounding medium in a form that is active against bystander cells.
Methodology:
-
ADC Treatment of Target Cells: Antigen-positive cells are treated with the ADC for a defined period (e.g., 48-72 hours).
-
Collection of Conditioned Medium: The culture supernatant, which now contains the released payload, is collected.
-
Treatment of Bystander Cells: The conditioned medium is transferred to a separate culture of antigen-negative cells.
-
Incubation: The antigen-negative cells are incubated with the conditioned medium for 48-72 hours.
-
Viability Assessment: The viability of the antigen-negative cells is measured using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
Visualizing the Bystander Effect Workflow
Caption: Experimental workflows for in vitro bystander effect assessment.
Signaling Pathway of Auristatin-Induced Cell Death
Both MMAE and MMAF, upon entering a cell, exert their cytotoxic effects through the same intracellular pathway. The key difference in their bystander effect lies in the initial step of entering the bystander cell.
Caption: Mechanism of auristatin action and bystander effect.
Conclusion
The choice between MMAE and MMAF as an ADC payload has significant implications for the therapeutic strategy. MMAE, with its high membrane permeability, is capable of inducing a potent bystander effect, making it an attractive choice for treating heterogeneous tumors. This can lead to enhanced efficacy by eradicating antigen-negative cancer cells within the tumor microenvironment. However, the ability of MMAE to diffuse out of target cells may also increase the risk of off-target toxicities.
In contrast, MMAF's cytotoxic activity is largely confined to the antigen-positive cells that internalize the ADC. This lack of a bystander effect may be advantageous in situations where a highly targeted, less toxic approach is desired, or when the target antigen is homogeneously expressed on the tumor cell population. The selection of MMAE or MMAF should therefore be carefully considered based on the specific tumor biology, the antigen expression profile, and the desired therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of the bystander effect to inform the rational design of next-generation ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclini… [ouci.dntb.gov.ua]
- 14. agilent.com [agilent.com]
- 15. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for MMAF ADCs
For Researchers, Scientists, and Drug Development Professionals
The development and commercialization of Monomethyl auristatin F (MMAF) based Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics necessitates a robust analytical framework to ensure product quality, consistency, and safety.[1][2][3] The inherent complexity of these biomolecules, comprising a monoclonal antibody (mAb), a potent cytotoxic payload (MMAF), and a chemical linker, presents unique analytical challenges.[2] This guide provides a comparative overview of key analytical methods for the validation of MMAF ADCs, complete with experimental data summaries and detailed protocols to aid researchers in selecting and implementing the most appropriate techniques.
Key Quality Attributes and Analytical Techniques
The critical quality attributes (CQAs) for an MMAF ADC that require rigorous analytical monitoring include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation and fragmentation, charge heterogeneity, and the concentration of free, unconjugated MMAF.[1][4] A suite of orthogonal analytical methods is typically employed to characterize these attributes.
Drug-to-Antibody Ratio (DAR) and Drug Distribution Analysis
The DAR is a crucial parameter that directly impacts the efficacy and toxicity of an ADC.[4] Two primary techniques are widely used for its determination: Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).
Comparison of DAR Analysis Methods
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated MMAF payload.[5][6] | Robust, reproducible, provides information on the distribution of different drug-loaded species.[5][7] | Resolution can be challenging for complex ADCs; method development can be empirical.[5] | Moderate |
| Mass Spectrometry (MS) | Directly measures the mass of the intact ADC or its subunits, allowing for precise DAR calculation.[8] | High accuracy and specificity; can provide information on conjugation sites.[8] | Can be more complex to implement; potential for ionization suppression with hydrophobic payloads.[8] | Lower to Moderate |
| Native Size-Exclusion Chromatography-Mass Spectrometry (nSEC-MS) | Combines size-based separation with mass detection for DAR determination.[9] | Accurate for a range of ADC chemotypes and drug-loading levels.[9] | May have limitations with highly complex or heterogeneous samples. | Moderate |
Experimental Protocol: DAR Analysis by HIC
Objective: To determine the average DAR and the distribution of drug-loaded species of an MMAF ADC.
Materials:
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)[5]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
UV Detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the MMAF ADC sample.
-
Elute the ADC species using a linear gradient from high to low salt concentration (decreasing percentage of Mobile Phase A).
-
Monitor the elution profile at 280 nm.
-
The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will elute in order of increasing hydrophobicity (and thus, increasing DAR).
-
Calculate the average DAR by determining the relative area of each peak.
Analysis of Aggregates and Fragments
The presence of aggregates in ADC formulations can lead to immunogenicity and altered pharmacokinetic profiles.[10] Size Exclusion Chromatography (SEC) is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[11][12]
Comparison of SEC Columns for ADC Analysis
| Column Type | Particle Size | Advantages | Disadvantages |
| Standard Silica-based | 3-5 µm | Widely available, robust. | Can exhibit secondary hydrophobic interactions with ADCs, leading to peak tailing.[12] |
| Hydrophilically Coated Silica | < 3 µm | Minimizes non-specific interactions, resulting in sharper peaks and better resolution for hydrophobic ADCs.[10][12] | May be more expensive. |
Experimental Protocol: SEC for Aggregate Analysis
Objective: To quantify the percentage of aggregates and fragments in an MMAF ADC sample.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC)[12]
-
Mobile Phase: Isocratic buffer (e.g., 150 mM Sodium Phosphate, pH 7.0)
-
UV Detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the MMAF ADC sample.
-
Elute the sample under isocratic conditions.
-
Monitor the elution profile at 280 nm.
-
Aggregates will elute first, followed by the monomer, and then fragments.
-
Calculate the percentage of each species based on the peak area.
Charge Variant Analysis
Charge heterogeneity in ADCs can arise from various sources, including post-translational modifications of the mAb, the charged nature of the linker-drug, and degradation products.[13][14] Ion-Exchange Chromatography (IEX) and imaged Capillary Isoelectric Focusing (icIEF) are powerful techniques for assessing charge variants.[13]
Comparison of Charge Variant Analysis Methods
| Method | Principle | Advantages | Disadvantages |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | Robust, well-established technique. | Resolution can be limited for highly complex mixtures. |
| Imaged Capillary Isoelectric Focusing (icIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient.[13] | High resolution, provides pI information. | Can be more sensitive to sample matrix effects. |
| icIEF-UV/MS | Couples icIEF with mass spectrometry for direct identification of charge variants.[13][15] | Provides mass information for confident peak identification.[15] | Requires specialized instrumentation. |
Experimental Protocol: Charge Variant Analysis by IEX
Objective: To separate and quantify the charge variants of an MMAF ADC.
Materials:
-
Cation-exchange column (e.g., BioResolve SCX mAb)
-
Mobile Phase A: Low salt buffer (e.g., 20 mM MES, pH 6.0)
-
Mobile Phase B: High salt buffer (e.g., 20 mM MES, 500 mM NaCl, pH 6.0)
-
UV Detector
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the MMAF ADC sample.
-
Elute the charge variants using a salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Acidic variants will elute earlier, followed by the main peak, and then basic variants.
-
Quantify the relative abundance of each variant by peak area integration.
Free MMAF Payload Analysis
Quantifying the amount of free, unconjugated MMAF in the ADC formulation and in biological matrices is critical for safety assessment, as the free drug is highly cytotoxic.[16][17] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[18][19][20]
Key Considerations for Free MMAF Analysis by LC-MS/MS
| Parameter | Importance | Typical Approach |
| Sample Preparation | Removal of proteins and other matrix components to prevent interference. | Protein precipitation or solid-phase extraction (SPE).[19] |
| Internal Standard | To correct for matrix effects and variations in sample processing and instrument response. | A stable isotope-labeled MMAF or a structural analog.[18] |
| Sensitivity | Free drug levels can be very low, requiring a highly sensitive assay. | Optimization of MS parameters (e.g., multiple reaction monitoring - MRM).[21] |
Experimental Protocol: Free MMAF Analysis by LC-MS/MS
Objective: To quantify the concentration of free MMAF in a sample.
Materials:
-
Reversed-phase LC column (e.g., C18)
-
Mobile Phase A: Aqueous buffer with formic acid (e.g., 0.1% formic acid in water)
-
Mobile Phase B: Organic solvent with formic acid (e.g., 0.1% formic acid in acetonitrile)
-
Tandem Mass Spectrometer
Procedure:
-
Prepare the sample by protein precipitation (e.g., with acetonitrile) or SPE.
-
Add a known amount of internal standard.
-
Inject the extracted sample onto the LC column.
-
Elute MMAF and the internal standard using a gradient of Mobile Phase B.
-
Detect and quantify the analytes using MS/MS in MRM mode.
-
Calculate the concentration of free MMAF based on the response ratio to the internal standard and a calibration curve.
Conclusion
The validation of analytical methods for MMAF ADCs requires a multi-faceted approach employing a range of orthogonal techniques. The methods outlined in this guide provide a robust framework for the comprehensive characterization of these complex biotherapeutics. Adherence to regulatory guidelines, such as those from the FDA, is crucial throughout the method validation process to ensure the development of safe and effective ADC therapies.[1][22][23][24]
References
- 1. veranova.com [veranova.com]
- 2. Chapter 10: Analytical Methods for Antibody Drug Conjugate Characterization | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Charge Variants Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 15. Charge variant analysis of antibody-drug conjugates using an icIEFUV/MS workflow [sciex.com]
- 16. A robust and sensitive analytical assay to quantify multiple free ADC payloads [a-star.edu.sg]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Imaging mass spectrometry for the precise design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FDA finalizes guidance on designing pharmacology studies for antibody-drug conjugates | RAPS [raps.org]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of Monomethyl Auristatin F: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent and a key component in antibody-drug conjugates (ADCs) used in cancer research.[1][2] Due to its high cytotoxicity, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the safe disposal of MMAF, aligning with best practices for handling hazardous chemical waste.
Hazard Classification and Safety Precautions
MMAF is classified as a hazardous substance, with some safety data sheets (SDS) indicating it is suspected of causing genetic defects, damaging fertility or the unborn child, and causing damage to organs through prolonged or repeated exposure.[3] Although some suppliers may not classify it as a hazardous substance under OSHA HCS, its potent biological activity necessitates handling it with extreme caution.[4] Therefore, it is crucial to adhere to stringent safety protocols.
Personal Protective Equipment (PPE) is mandatory when handling MMAF. This includes, but is not limited to:
-
Eye Protection: Appropriate safety glasses or chemical safety goggles.[4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., standard BS EN 374:2003) inspected before use.[4]
-
Body Protection: A lab coat or other appropriate protective clothing.[4]
-
Respiratory Protection: A suitable respirator may be necessary if there is a risk of dust or aerosol formation.[4]
All handling of MMAF should be conducted in a designated area, preferably within a chemical fume hood, to avoid inhalation and contact.[4] An emergency safety shower and eyewash station should be readily accessible.[4]
Step-by-Step Disposal Procedures
The disposal of MMAF and any contaminated materials must be managed in accordance with all applicable local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid MMAF waste, including unused product, contaminated PPE (gloves, lab coats), and lab supplies (e.g., pipette tips, weighing paper), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, be securely sealed, and labeled as "Hazardous Waste - Cytotoxic" or with other appropriate hazard communication.
-
-
Liquid Waste:
-
Aqueous solutions containing MMAF should not be disposed of down the drain.[4][5]
-
Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
If MMAF is dissolved in a solvent, the solvent's hazardous characteristics must also be considered for proper waste classification.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with MMAF must be disposed of in a designated sharps container that is puncture-resistant and clearly labeled as "Hazardous Waste - Sharps."
-
2. Decontamination of Work Surfaces and Equipment:
-
Following any work with MMAF, thoroughly decontaminate all surfaces and equipment.
-
A recommended procedure is to scrub the area with alcohol, followed by a soap and water wash.[6]
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[4]
-
Do not attempt to clean a large spill without appropriate training and PPE.
-
For small spills, cover the spill with a suitable absorbent material.[4]
-
Carefully sweep or collect the absorbed material and place it in a sealed, labeled hazardous waste container.[4]
-
Decontaminate the spill area as described above.
4. Final Disposal:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.[3]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Ensure all required waste manifests and documentation are completed accurately.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Molecular Formula | C39H65N5O8 | [3][4] |
| Molecular Weight | ~731.98 g/mol | [1][4] |
| CAS Number | 745017-94-1 | [3][4] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Storage Temperature | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C | [1] |
MMAF Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of MMAF waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
